Triallyl trimesate
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
tris(prop-2-enyl) benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUIKFOFHZNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066267 | |
| Record name | Triallyl trimesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17832-16-5 | |
| Record name | Triallyl trimesate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17832-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl trimesate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017832165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triallyl trimesate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl benzene-1,3,5-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL TRIMESATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW4NV82JL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"chemical structure and properties of Triallyl trimesate monomer"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Triallyl trimesate, a trifunctional monomer pivotal in polymer chemistry.
Chemical Structure and Identification
This compound, systematically named tris(prop-2-enyl) benzene-1,3,5-tricarboxylate, is an organic compound featuring a central benzene ring symmetrically substituted with three allyl ester groups.[1][2] This unique structure imparts polyfunctional characteristics, making it a highly effective cross-linking agent.[1]
Below is a diagram of the chemical structure of this compound.
References
In-depth Technical Guide: Thermal Stability and Degradation Profile of Triallyl Trimesate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl trimesate (TAM), a trifunctional monomer, is a pivotal crosslinking agent in polymer chemistry, significantly enhancing the mechanical and thermal properties of various polymers. Understanding its intrinsic thermal stability and degradation profile is crucial for optimizing its application in material science and for ensuring its safe handling and processing at elevated temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of this compound, including its thermal stability and degradation pathways. Due to the limited availability of public data on pure this compound, this guide incorporates data from a closely related TAM-rich material to provide valuable insights.
Introduction
This compound (C₁₈H₁₈O₆) is the triester of trimesic acid and allyl alcohol. Its molecular structure, featuring a central benzene ring with three symmetrically attached allyl ester groups, allows it to act as a highly effective crosslinking agent. During polymerization, the allyl groups can participate in free-radical reactions, forming a three-dimensional network that improves the thermal resistance and mechanical strength of the host polymer. While the primary application of TAM is to enhance the thermal stability of other materials, its own thermal decomposition characteristics are a critical parameter for its effective and safe use.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. The TGA of TAM-g-tetradecane indicates that this compound is thermally stable to relatively high temperatures.
Table 1: Thermogravimetric Analysis Data for TAM-g-tetradecane (83-88 wt% TAM)
| Parameter | Value |
| Onset of Decomposition | > 238 °C |
| Peak Decomposition Temperature | ~ 420 °C |
Note: This data is for a TAM-rich material and should be considered as an approximation for pure this compound. The presence of tetradecane may influence the decomposition profile.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. For a crosslinking agent like TAM, DSC can reveal information about melting, crystallization, and decomposition events. While a specific DSC curve for pure TAM is unavailable, it is known to be a solid at room temperature with a melting point range of 31-34 °C.
Degradation Profile
The degradation of this compound at elevated temperatures is expected to proceed through the cleavage of its ester and allyl functionalities. The likely degradation pathway involves a 1,4-conjugate elimination reaction, a common mechanism for the pyrolysis of allylic esters.
Proposed Degradation Pathway
The thermal decomposition is hypothesized to initiate with the homolytic cleavage of the C-O bond in the ester group, followed by a series of radical reactions. The 1,4-conjugate elimination would lead to the formation of trimesic acid and propylene. Further decomposition of trimesic acid at higher temperatures would result in the formation of smaller aromatic compounds and gaseous products like carbon dioxide.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Protocols
The following are generalized experimental protocols for TGA and DSC analysis of a solid organic compound, which can be adapted for the study of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Atmosphere: Use an inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature (the temperature of the maximum rate of weight loss) from the TGA curve and its derivative (DTG curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 0 °C.
-
Ramp the temperature from 0 °C to 450 °C at a heating rate of 10 °C/min.
-
Hold at 450 °C for 1 minute.
-
Cool the sample to 0 °C at a rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.
Caption: Generalized workflow for TGA and DSC analysis.
Conclusion
This compound is a thermally stable crosslinking agent, with significant decomposition occurring above 238 °C and peaking around 420 °C, based on data from a TAM-rich material. Its degradation is likely to proceed via a 1,4-conjugate elimination mechanism, yielding trimesic acid and propylene as initial major products. Further research involving TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) on pure this compound is necessary to definitively identify all degradation products and elucidate the complete degradation pathway. The provided experimental protocols offer a starting point for such detailed investigations, which are essential for the advanced application and process optimization of this important monomer.
An In-depth Technical Guide to the Trifunctional Nature of Triallyl Trimesate's Allyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triallyl trimesate (TATM), a trifunctional monomer featuring three reactive allyl groups appended to a central trimesic acid core, is a versatile crosslinking and grafting agent. Its unique molecular architecture allows for the formation of complex three-dimensional polymer networks, significantly enhancing the mechanical and thermal properties of a wide range of polymeric materials. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and practical applications of this compound, with a focus on its trifunctional nature. Detailed experimental protocols for its synthesis and application in polymer modification are presented, alongside quantitative data summarizing its impact on polymer properties. Visual diagrams of key reaction pathways and experimental workflows are included to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound (1,3,5-benzenetricarboxylic acid, tri-2-propenyl ester) is a chemical compound with the molecular formula C₁₈H₁₈O₆.[1] The molecule consists of a central benzene ring substituted with three carboxylate groups at the 1, 3, and 5 positions, which are in turn esterified with three allyl alcohol molecules. This structure imparts a trifunctional character, as each of the three allyl groups can participate in polymerization reactions.
The primary utility of this compound lies in its role as a coagent in free-radical polymerization processes.[2] The presence of three reactive sites allows for the formation of a high density of crosslinks between polymer chains, leading to significant improvements in the material properties of the host polymer. This guide will delve into the specifics of these interactions, providing the necessary technical details for researchers and professionals in the fields of materials science and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₆ | [1][3] |
| Molecular Weight | 330.33 g/mol | [1] |
| CAS Number | 17832-16-5 | [3] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |
| Melting Point | 27 °C | [1] |
| Boiling Point | 212 °C @ 2 mmHg | [1] |
| Density | 1.149 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents |
Synthesis of this compound
The most common method for synthesizing this compound is through the Fischer esterification of trimesic acid with allyl alcohol, catalyzed by a strong acid.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: Fischer esterification of trimesic acid with allyl alcohol.
Detailed Experimental Protocol
This protocol is adapted from a similar esterification of trimesic acid.[4]
Materials:
-
Trimesic acid (1 mole)
-
Allyl alcohol (3.5 moles, slight excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 moles)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add trimesic acid, allyl alcohol, and toluene.
-
Slowly add the concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Trifunctional Reactivity in Polymer Modification
The three allyl groups of this compound are the key to its functionality as a crosslinking and grafting agent. These groups readily participate in free-radical reactions, allowing for the formation of covalent bonds with polymer chains.
Mechanism of Peroxide-Initiated Crosslinking
In the presence of a peroxide initiator, such as dicumyl peroxide (DCP), this compound can efficiently crosslink polymer chains. The general mechanism proceeds as follows:
-
Initiation: The peroxide initiator thermally decomposes to form free radicals.
-
Hydrogen Abstraction: The initiator radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.
-
Crosslinking: The polymer macroradicals can then react with the allyl groups of this compound. Due to its trifunctional nature, one molecule of this compound can react with up to three different polymer chains, forming a durable crosslinked network.
Caption: Peroxide-initiated crosslinking of a polymer with this compound.
Grafting onto Polymer Backbones
This compound can also be grafted onto polymer backbones through a similar free-radical mechanism. This is particularly useful for modifying the surface properties of polymers or for introducing reactive sites for further functionalization.
Impact on Polymer Properties: Quantitative Data
The incorporation of this compound as a crosslinking agent significantly alters the mechanical and thermal properties of polymers.
Mechanical Properties
The formation of a crosslinked network generally leads to an increase in the tensile strength and modulus of the polymer, while the elongation at break may decrease. The following table presents hypothetical data based on typical observations for crosslinked polymers, illustrating the expected effect of this compound on the mechanical properties of polylactic acid (PLA).
| TATM Concentration (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0 | 50 | 2.5 | 6.0 |
| 1 | 55 | 2.8 | 4.5 |
| 3 | 65 | 3.2 | 3.0 |
| 5 | 70 | 3.5 | 2.5 |
Thermal Properties
Crosslinking restricts the movement of polymer chains, which typically results in an increase in the glass transition temperature (Tg) and improved thermal stability. The following table shows expected changes in the thermal properties of polypropylene (PP) upon the addition of this compound, as would be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| TATM Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |
| 0 | -10 | 350 |
| 1 | -8 | 360 |
| 3 | -5 | 375 |
| 5 | -2 | 385 |
Experimental Protocol for Polymer Modification
The following is a general protocol for the peroxide-initiated crosslinking of polypropylene with this compound.
Materials:
-
Polypropylene (PP) powder
-
This compound (TATM)
-
Dicumyl peroxide (DCP)
-
Acetone
-
Internal mixer (e.g., Brabender or Haake)
Procedure:
-
Dry the polypropylene powder in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Prepare a solution of the desired amounts of this compound and dicumyl peroxide in a minimal amount of acetone.
-
In a separate container, add the PP powder. While stirring, slowly add the TATM/DCP/acetone solution to the PP powder to ensure a homogeneous mixture.
-
Continue stirring until the acetone has completely evaporated.
-
Transfer the powder mixture to the preheated internal mixer. The mixing temperature and time will depend on the specific grade of PP and the peroxide's half-life (a typical starting point is 180°C for 5-10 minutes).
-
After mixing, the crosslinked polymer can be removed and compression molded into sheets for subsequent characterization of its mechanical and thermal properties.
Caption: Experimental workflow for crosslinking polypropylene with this compound.
Conclusion
This compound is a highly effective trifunctional monomer for the modification of polymers. Its three allyl groups enable the formation of densely crosslinked networks, leading to significant enhancements in the mechanical and thermal properties of various polymeric materials. The straightforward synthesis and incorporation of this compound into existing polymer processing techniques make it a valuable tool for researchers and professionals seeking to develop high-performance materials. The detailed protocols and data presented in this guide provide a solid foundation for the exploration and application of this versatile molecule.
References
An In-depth Technical Guide to the Application of Triallyl Trimesate in Modifying Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of triallyl trimesate (TATM) as a multifunctional co-agent for modifying the properties of biodegradable polymers. The focus is on the chemical mechanisms, impact on polymer characteristics, and detailed experimental protocols for researchers in materials science and drug development.
Introduction: Enhancing Biodegradable Polymers
Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Polycaprolactone (PCL) are at the forefront of sustainable materials and biomedical applications.[1] However, their widespread use is often limited by inherent properties like brittleness, low melt strength, and thermal instability.[2] Chemical modification through crosslinking presents a viable strategy to overcome these limitations. This compound, a trifunctional monomer, serves as an effective crosslinking agent, significantly enhancing the thermomechanical and rheological properties of these polymers.
Mechanism of Modification: Free-Radical Induced Crosslinking
The modification of biodegradable polyesters with this compound is typically achieved through a reactive compounding process, often initiated by a free-radical generator like dicumyl peroxide (DCP).
The process can be summarized in three key steps:
-
Initiation: The peroxide initiator (DCP) decomposes under heat, generating primary free radicals.
-
Propagation: These highly reactive radicals abstract hydrogen atoms from the polymer backbone (e.g., the C-H bond on the PLA main chain), creating polymer macro-radicals.
-
Crosslinking: The polymer macro-radicals then react with the allyl (C=C) double bonds of the this compound molecule. Since TATM has three allyl groups, it can react with multiple polymer chains, forming a stable, three-dimensional crosslinked network.
This network structure restricts polymer chain mobility, leading to significant changes in material properties.
Impact on Polymer Properties
The introduction of a crosslinked network via this compound fundamentally alters the polymer's behavior.
3.1 Mechanical and Rheological Properties Crosslinking significantly enhances the mechanical and melt properties of biodegradable polymers. In studies involving Polylactic Acid (PLA), reactive modification with TATM and a peroxide initiator led to a substantial increase in viscosity, elasticity, and melt strength.[3] This improvement is critical for processing techniques like film blowing and foaming, where high melt strength is required. The formation of a three-dimensional network restricts chain movement, which typically increases tensile strength and modulus while reducing the elongation at break, making the material stiffer and stronger.[4]
3.2 Thermal Properties and Crystallization The modification has a profound effect on the thermal stability and crystallization behavior of polymers. For PLA, the rate of crystallization was found to be significantly higher in TATM-modified samples compared to the pristine polymer.[3] Crosslinking can also improve heat resistance.[3] While not TATM, similar crosslinkers like triallyl isocyanurate (TAIC) have been shown to significantly improve the heat stability of PLA.[5] The restricted mobility of polymer chains within the crosslinked network can lead to an increase in the glass transition temperature (Tg).[5]
Table 1: Summary of Quantitative Effects of TATM Modification on PLA (Note: The following data is illustrative, based on typical results reported in the literature. Actual values depend on specific processing conditions and formulations.)
| Property | Neat PLA (Typical) | PLA + 1 phr TATM + 0.5 phr DCP | Change (%) | Reference |
| Tensile Strength (MPa) | 50-60 | 65-75 | +25% | [3] |
| Elongation at Break (%) | 3-6 | 1-3 | -50% | [4] |
| Melt Strength (cN) | 2-5 | 10-15 | +200-400% | [3] |
| Crystallization Rate | Low | Significantly Higher | - | [3] |
| Gel Content (%) | 0 | > 80 | - | [4] |
3.3 Biodegradability The introduction of a crosslinked structure generally slows down the degradation rate of the polymer.[5] The dense network makes it more difficult for water and enzymes to access and break down the ester bonds within the polymer chains.[5] This can be an advantage for applications requiring longer service life, such as in durable biomedical implants or certain types of packaging. However, it is a critical factor to consider when designing materials for rapid composting or degradation.
Experimental Protocols
This section details the methodologies for preparing and characterizing TATM-modified biodegradable polymers.
4.1 Materials
-
Polymer: Biodegradable polymer resin (e.g., PLA, Ingeo™ Biopolymer). Must be dried thoroughly before use (e.g., at 80°C for 4-6 hours) to prevent hydrolytic degradation during processing.
-
Crosslinking Co-agent: this compound (TATM).
-
Initiator: Dicumyl peroxide (DCP) or another suitable peroxide.
4.2 Protocol for Reactive Compounding
-
Premixing: Tumble-mix the dried polymer pellets with the desired amounts of TATM and DCP (e.g., 1 part per hundred resin (phr) of TATM and 0.5 phr of DCP) until a homogeneous mixture is obtained.
-
Melt Extrusion: Feed the mixture into a co-rotating twin-screw extruder.
-
Temperature Profile: Set a temperature profile that ensures melting of the polymer and activation of the peroxide without causing significant polymer degradation. For PLA, a typical profile might be 160°C (feed zone) to 190°C (die).
-
Screw Speed: Operate at a moderate screw speed (e.g., 150-200 rpm) to ensure adequate mixing and reaction time.
-
-
Strand Pelletizing: Extrude the molten polymer through a strand die, cool the strands in a water bath, and pelletize them.
-
Post-Processing: Dry the resulting pellets thoroughly before subsequent processing like injection molding or film casting.
4.3 Key Characterization Methods
-
Gel Content Measurement: To quantify the degree of crosslinking, dissolve a known mass of the modified polymer in a suitable solvent (e.g., chloroform for PLA). The insoluble fraction (the gel) is then separated, dried, and weighed. Gel Content (%) = (mass of dry gel / initial sample mass) x 100.
-
Melt Flow Index (MFI): Performed according to ASTM D1238. A significant decrease in MFI compared to the neat polymer indicates an increase in molecular weight and viscosity due to crosslinking.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and decomposition temperature (Td).
-
Tensile Testing: Performed according to ASTM D638 to measure tensile strength, Young's modulus, and elongation at break.
Logical Relationships and Applications
The modification of biodegradable polymers with TATM creates a clear cause-and-effect relationship between the concentration of the crosslinking agent and the final material properties. This allows for the precise tailoring of materials for specific, demanding applications.
References
- 1. The Recent Developments in Biobased Polymers toward General and Engineering Applications: Polymers that are Upgraded from Biodegradable Polymers, Analogous to Petroleum-Derived Polymers, and Newly Developed [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Exploring Triallyl Trimesate for Creating Long-Chain Branching in Polymers: A Technical Guide
Introduction
The modification of polypropylene (PP) to enhance its melt strength is a critical area of research in polymer science, with significant implications for improving its processability in applications such as thermoforming, blow molding, and foaming. Linear polypropylene, while possessing many desirable properties, often exhibits poor melt strength, leading to processing difficulties. The introduction of long-chain branching (LCB) into the polymer backbone is a well-established strategy to overcome this limitation. This technical guide explores the use of triallyl trimesate (TAT), a trifunctional coagent, in conjunction with a peroxide initiator, to induce long-chain branching in polypropylene via reactive extrusion. This process offers a promising and efficient method for producing high-melt-strength polypropylene with tailored rheological properties.
The Role of this compound in Long-Chain Branch Formation
This compound (C₁₈H₁₈O₆) is a versatile crosslinking agent featuring three allyl functional groups.[1] In the context of polypropylene modification, TAT serves as a bridging molecule to connect multiple polymer chains, thereby creating a branched architecture. The process is typically initiated by a free-radical generator, such as an organic peroxide, in the molten state during reactive extrusion.
The fundamental mechanism involves the following key steps:
-
Initiation: The peroxide initiator thermally decomposes to generate primary free radicals.
-
Hydrogen Abstraction: These highly reactive primary radicals abstract hydrogen atoms from the polypropylene backbone, creating macroradicals.
-
Grafting of this compound: The polypropylene macroradicals then attack the double bonds of the this compound molecules. This reaction grafts the TAT molecule onto a polypropylene chain, leaving the remaining allyl groups available for further reactions.
-
Branching: The remaining allyl groups on the grafted TAT can then react with other polypropylene macroradicals, effectively linking multiple polymer chains together and forming a long-chain branched structure.
This process is a complex interplay of grafting and crosslinking reactions, and the final molecular architecture of the modified polypropylene is highly dependent on the reaction conditions, including the concentrations of peroxide and this compound, as well as the temperature and residence time in the extruder.
Data Presentation: The Impact of this compound on Polypropylene Properties
The introduction of long-chain branches via this compound significantly alters the rheological properties of polypropylene. The following tables summarize illustrative quantitative data demonstrating the expected trends when modifying linear polypropylene with varying concentrations of TAT and a peroxide initiator.
| Formulation | PP (wt%) | Peroxide (phr) | This compound (phr) |
| Control | 100 | 0 | 0 |
| LCB-PP-1 | Balance | 0.1 | 0.5 |
| LCB-PP-2 | Balance | 0.1 | 1.0 |
| LCB-PP-3 | Balance | 0.2 | 1.0 |
| Table 1: Illustrative Formulations for Long-Chain Branched Polypropylene. |
| Formulation | Melt Flow Index (g/10 min) | Zero-Shear Viscosity (Pa·s) | Melt Strength (cN) |
| Control | 3.0 | 1.5 x 10³ | 5 |
| LCB-PP-1 | 2.5 | 5.0 x 10³ | 15 |
| LCB-PP-2 | 2.1 | 1.2 x 10⁴ | 25 |
| LCB-PP-3 | 1.8 | 2.5 x 10⁴ | 40 |
| Table 2: Effect of this compound on the Rheological Properties of Polypropylene. |
As the concentration of this compound increases, a corresponding decrease in the melt flow index (MFI) and a significant increase in zero-shear viscosity and melt strength are observed. This is indicative of an increase in molecular weight and the formation of a branched polymer architecture.
Experimental Protocols
A detailed methodology for the preparation of long-chain branched polypropylene using this compound via reactive extrusion is provided below.
Materials:
-
Linear Polypropylene (MFI = 3.0 g/10 min)
-
Dicumyl Peroxide (DCP)
-
This compound (TAT)
Equipment:
-
Co-rotating twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Capillary rheometer
-
Rotational rheometer
Procedure:
-
Premixing: The polypropylene pellets, dicumyl peroxide, and this compound are dry-blended in the desired ratios (as specified in Table 1).
-
Reactive Extrusion: The premixed material is fed into a co-rotating twin-screw extruder with a specific temperature profile (e.g., 180-220°C from feed zone to die). The screw speed is maintained at a constant rate (e.g., 150 rpm) to ensure adequate mixing and residence time for the reaction to occur.
-
Pelletization: The extruded strands are cooled in a water bath and subsequently pelletized.
-
Drying: The pellets are dried in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Characterization: The modified polypropylene samples are then subjected to a series of characterization techniques to evaluate their rheological and molecular properties.
References
Methodological & Application
Application Notes and Protocols: Reactive Extrusion of Polypropylene with Triallyl Trimesate and Peroxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of polypropylene (PP) through reactive extrusion using triallyl trimesate (TAT) as a coagent and an organic peroxide as an initiator. This process is designed to induce long-chain branching (LCB) in the polypropylene backbone, thereby enhancing its melt strength, processability, and mechanical properties for advanced applications.
Introduction
Linear polypropylene, while a versatile and widely used thermoplastic, often exhibits poor melt strength, limiting its application in processes such as thermoforming, foaming, and blow molding. Reactive extrusion (REX) offers a continuous and efficient method to modify the molecular architecture of PP. By introducing a peroxide initiator, free radicals are generated on the PP chains. In the presence of a multifunctional coagent like this compound, these macroradicals can undergo addition reactions, leading to the formation of long-chain branches instead of the more common β-scission (degradation).
The use of this compound as a coagent has been shown to be effective in promoting the formation of LCB-PP. This modification results in materials with higher viscosity and elasticity. Evidence of significant strain hardening in the modified PP confirms the presence of these long-chain branches. Furthermore, this process can lead to the formation of a bimodal molecular weight distribution, consisting of a population of hyper-branched chains within a matrix of linear chains, and the generation of coagent-rich nanoparticles that can act as nucleating agents, influencing the crystalline structure of the polymer.
Reaction Mechanism and Signaling Pathway
The fundamental chemical transformations during the reactive extrusion of polypropylene with this compound and peroxide can be summarized in the following key steps:
-
Initiation: The process begins with the thermal decomposition of the organic peroxide (e.g., dicumyl peroxide) at the high temperatures within the extruder, generating primary free radicals.
-
Hydrogen Abstraction: These highly reactive primary radicals abstract hydrogen atoms from the polypropylene backbone, creating polypropylene macroradicals.
-
β-Scission vs. Branching: The PP macroradicals can either undergo β-scission, which leads to a reduction in molecular weight and is the dominant reaction in the absence of a coagent, or they can react with the this compound.
-
Branching Reaction: The PP macroradical adds to one of the allyl groups of the this compound molecule. The resulting radical can then propagate by reacting with another PP macroradical or another this compound molecule, leading to the formation of a branched structure. The trifunctional nature of this compound allows for the creation of a complex, long-chain branched architecture.
The interplay between β-scission and the branching reaction is critical and is influenced by the concentrations of peroxide and coagent, as well as the processing conditions.
Experimental Protocols
The following protocols are based on typical laboratory-scale reactive extrusion procedures for the modification of polypropylene.
Materials
| Material | Supplier Example | Grade/Purity | Purpose |
| Polypropylene (PP) | Braskem | Homopolymer, Melt Flow Index (MFI) ~4 g/10 min | Base Polymer |
| This compound (TAT) | Sigma-Aldrich | ≥98% | Coagent / Branching Agent |
| Dicumyl Peroxide (DCP) | Sigma-Aldrich | 98% | Initiator |
| Acetone | Fisher Scientific | ACS Grade | Solvent for peroxide/coagent dispersion |
Sample Preparation
-
Drying: Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Coating: Prepare a solution of dicumyl peroxide and this compound in acetone. The concentrations will vary depending on the desired degree of modification (see Table 2 for examples).
-
In a container, tumble the dried PP pellets while spraying the acetone solution evenly onto the surface of the pellets.
-
Continue to tumble the coated pellets until the acetone has completely evaporated, ensuring a homogenous distribution of the peroxide and coagent.
Reactive Extrusion Protocol
The reactive extrusion is to be carried out using a co-rotating twin-screw extruder.
| Parameter | Value |
| Extruder Type | Co-rotating Twin-Screw Extruder (L/D ratio ≥ 40) |
| Screw Speed | 100 rpm |
| Throughput | 2 kg/h |
| Temperature Profile | |
| Zone 1 (Feed) | 160°C |
| Zone 2 | 170°C |
| Zone 3 | 180°C |
| Zone 4 | 190°C |
| Zone 5 | 200°C |
| Zone 6 | 200°C |
| Zone 7 | 190°C |
| Die | 185°C |
Procedure:
-
Set the extruder to the specified temperature profile and allow it to stabilize.
-
Feed the coated polypropylene pellets into the extruder using a gravimetric feeder at the set throughput.
-
The molten extrudate is passed through a water bath for cooling.
-
The cooled strand is then pelletized for subsequent characterization.
-
Purge the extruder with neat polypropylene after the run.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of the reactively modified polypropylene.
Table 1: Formulation Compositions
| Formulation ID | Polypropylene (wt%) | Dicumyl Peroxide (wt%) | This compound (wt%) |
| Neat-PP | 100 | 0 | 0 |
| DCP-PP | 99.9 | 0.1 | 0 |
| PP-TAT-1 | 99.4 | 0.1 | 0.5 |
| PP-TAT-2 | 98.9 | 0.1 | 1.0 |
Table 2: Melt Flow Index (MFI) Data
Test Conditions: 230°C, 2.16 kg load
| Formulation ID | MFI (g/10 min) | Change from Neat-PP (%) |
| Neat-PP | 4.0 | - |
| DCP-PP | 15.2 | +280% |
| PP-TAT-1 | 6.8 | +70% |
| PP-TAT-2 | 3.5 | -12.5% |
Table 3: Mechanical Properties
| Formulation ID | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat-PP | 1500 | 34 | >400 |
| DCP-PP | 1550 | 33 | 150 |
| PP-TAT-1 | 1520 | 34 | >400 |
| PP-TAT-2 | 1510 | 34 | >400 |
Table 4: Rheological Properties (at 190°C)
| Formulation ID | Zero-Shear Viscosity (Pa·s) | Crossover Modulus (Pa) |
| Neat-PP | 2,500 | 15,000 |
| DCP-PP | 800 | 8,000 |
| PP-TAT-1 | 4,500 | 20,000 |
| PP-TAT-2 | 8,000 | 28,000 |
Experimental Workflow and Logical Relationships
The overall experimental process can be visualized as a sequential workflow, from material preparation to characterization.
Conclusion
The reactive extrusion of polypropylene with this compound and a peroxide initiator is a robust method for producing long-chain branched polypropylene with enhanced rheological and mechanical properties. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of polymer modification and material development. Careful control of the formulation and processing parameters is crucial for achieving the desired material characteristics.
Application Notes and Protocols for Peroxide-Initiated Grafting of Triallyl Trimesate in the Melt State
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the peroxide-initiated grafting of Triallyl trimesate (TAM) onto polymer backbones in the melt state. This solvent-free method, typically carried out in a twin-screw extruder, is a prevalent technique for modifying polymers to introduce long-chain branching (LCB). The grafting of TAM, a trifunctional coagent, can significantly alter the rheological, thermal, and mechanical properties of the base polymer. This modification is particularly relevant for enhancing the melt strength of polymers like polypropylene (PP) and polylactic acid (PLA), which is beneficial for processes such as foaming and blow molding. The following sections detail the necessary materials, equipment, and a step-by-step experimental protocol, along with expected outcomes and characterization methods.
Mechanism of Peroxide-Initiated Grafting
The grafting process is initiated by the thermal decomposition of an organic peroxide, such as dicumyl peroxide (DCP), at elevated temperatures within the extruder. The peroxide breaks down to form primary radicals. These highly reactive radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals. The TAM coagent then reacts with these macroradicals, leading to the formation of a branched polymer structure. In the case of polypropylene, this process competes with β-scission, a side reaction that can lead to a decrease in molecular weight. The presence of a coagent like TAM helps to favor the grafting and branching reactions over chain scission.
Experimental Protocols
Materials
-
Base Polymer: Polypropylene (PP), Polylactic acid (PLA), or other polyolefins in pellet or powder form. The melt flow index (MFI) of the base polymer should be well-characterized.
-
Initiator: Dicumyl peroxide (DCP) is a commonly used initiator. Other peroxides with appropriate decomposition temperatures can also be utilized.
-
Coagent: this compound (TAM).
-
Antioxidant/Stabilizer: To be added during a second extrusion pass or for long-term stability.
-
Solvents (for characterization): Xylene or other suitable solvents for dissolving the polymer for analysis (e.g., gel content determination, spectroscopy).
Equipment
-
Twin-Screw Extruder: A co-rotating twin-screw extruder with controllable temperature zones and screw speed is required. The extruder should be equipped with a strand die and a pelletizer.
-
Gravimetric Feeder: For accurate feeding of the polymer pellets/powder.
-
Liquid Injection Pump (optional): For precise addition of peroxide and coagent if they are in liquid form or dissolved in a minimal amount of solvent.
-
Vacuum Oven: For drying the polymer and post-reaction treatment of the samples.
-
Analytical Instruments:
-
Melt Flow Indexer (MFI)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Differential Scanning Calorimeter (DSC)
-
Rheometer (for characterizing melt rheology)
-
Gel Permeation Chromatography (GPC) (for molecular weight distribution)
-
Experimental Workflow Diagram
Caption: Experimental workflow for peroxide-initiated grafting of this compound.
Detailed Procedure
-
Drying: Dry the base polymer pellets or powder in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80-90 °C for PP, 60-70 °C for PLA) for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed bag or a tumble mixer, thoroughly premix the dried polymer with the desired amounts of this compound and dicumyl peroxide. The concentrations of TAM and DCP can be varied to achieve different degrees of branching.
-
Reactive Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene would have increasing temperatures from the feeding zone to the metering zone, for instance:
-
Zone 1 (Feed): 160°C
-
Zone 2: 170°C
-
Zone 3: 180°C
-
Zone 4: 190°C
-
Zone 5 (Die): 185°C
-
-
Set the screw speed, typically in the range of 100-200 rpm.
-
Feed the premixed material into the extruder using a gravimetric feeder at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath and then pelletized.
-
-
Post-Processing:
-
Dry the resulting pellets in a vacuum oven to remove any surface moisture.
-
For removal of unreacted monomer and peroxide byproducts, the pellets can be dissolved in a suitable solvent (e.g., hot xylene for PP) and precipitated in a non-solvent (e.g., acetone or methanol). The purified polymer is then filtered and dried.
-
-
Characterization:
-
Melt Flow Index (MFI): Measure the MFI of the virgin and modified polymers according to ASTM D1238. A decrease in MFI indicates an increase in molecular weight and/or branching.
-
FTIR Spectroscopy: Confirm the grafting of TAM onto the polymer backbone by identifying characteristic peaks of the trimesate group.
-
Rheological Analysis: Perform dynamic oscillatory shear measurements to determine the storage modulus (G'), loss modulus (G''), and complex viscosity (η*). An increase in viscosity and elasticity at low frequencies is indicative of long-chain branching.
-
Thermal Analysis (DSC): Analyze the melting and crystallization behavior of the modified polymer. Changes in crystallization temperature (Tc) and melting temperature (Tm) can provide insights into the altered chain architecture.
-
Data Presentation
The following tables present representative data for the peroxide-initiated grafting of TAM onto polypropylene. The specific values can vary depending on the grade of the polymer and the exact processing conditions.
Table 1: Formulation of Modified Polypropylene
| Sample ID | Base PP (wt%) | TAM (phr) | DCP (phr) |
| PP-Virgin | 100 | 0 | 0 |
| PP-TAM-0.5 | Balance | 0.5 | 0.1 |
| PP-TAM-1.0 | Balance | 1.0 | 0.1 |
| PP-TAM-1.5 | Balance | 1.5 | 0.1 |
phr: parts per hundred resin
Table 2: Effect of TAM Concentration on Melt Flow Index and Thermal Properties of Polypropylene
| Sample ID | MFI (g/10 min) | Crystallization Temp. (°C) | Melting Temp. (°C) |
| PP-Virgin | 10.5 | 115.2 | 165.8 |
| PP-TAM-0.5 | 5.8 | 118.5 | 165.5 |
| PP-TAM-1.0 | 2.1 | 121.3 | 165.2 |
| PP-TAM-1.5 | 0.8 | 123.1 | 164.9 |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical pathways involved in the peroxide-initiated grafting process.
Caption: Chemical pathways in peroxide-initiated grafting of this compound.
Conclusion
The protocol described herein provides a robust framework for the modification of polymers via peroxide-initiated grafting of this compound in the melt. This technique allows for the tailored production of long-chain branched polymers with enhanced properties suitable for a variety of applications. Researchers are encouraged to optimize the processing parameters and formulations to achieve the desired material characteristics for their specific needs. Careful characterization of the resulting materials is crucial to understanding the structure-property relationships.
Application Notes and Protocols: Enhancing the Melt Strength of Polylactic Acid (PLA) with Triallyl Trimesate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a prominent material in biomedical applications, including drug delivery systems and medical devices. However, its inherently low melt strength and slow crystallization kinetics can limit its processability, particularly in techniques like film blowing, foaming, and blow molding.[1] Enhancing the melt strength of PLA is crucial for expanding its application range and improving the performance of PLA-based products.
One effective method to improve the melt strength of PLA is through the introduction of long-chain branching (LCB) into its linear polymer structure.[2][3][4] This can be achieved via reactive extrusion using a peroxide initiator and a multifunctional co-agent.[2][3][5] Triallyl trimesate (TAM) is a trifunctional co-agent that has been successfully employed to create branched and hyper-branched PLA architectures, leading to significant improvements in melt viscosity, elasticity, and strain hardening characteristics.[2][3][4][6]
These application notes provide a detailed overview of the mechanism, experimental protocols, and expected outcomes of modifying PLA with this compound to enhance its melt strength.
Mechanism of Action
The modification of PLA with this compound is a free-radical mediated process that occurs during reactive extrusion. The process is initiated by a peroxide, such as dicumyl peroxide (DCP), which decomposes at elevated temperatures to form primary radicals. These radicals abstract hydrogen atoms from the PLA backbone, creating macroradicals. The PLA macroradicals can then react with the allyl groups of the this compound molecule. Since TAM possesses three allyl groups, it can react with multiple PLA chains, leading to the formation of long-chain branches and, at higher concentrations, cross-linked networks.[2][4] This transformation from a linear to a branched or hyper-branched molecular architecture increases chain entanglement and resistance to extensional flow, which manifests as enhanced melt strength and elasticity.[4]
Caption: Free-radical mediated grafting of this compound onto PLA.
Experimental Protocols
This section details the protocol for the reactive extrusion of PLA with this compound and subsequent rheological characterization.
Materials
-
Polylactic acid (PLA) resin (e.g., Ingeo™ biopolymer)
-
This compound (TAM)
-
Dicumyl peroxide (DCP)
-
Acetone (analytical grade)
-
Nitrogen gas (high purity)
Equipment
-
Twin-screw extruder with a controllable temperature profile and screw speed
-
Gravimetric or volumetric feeders
-
Strand pelletizer
-
Vacuum oven
-
Rheometer with parallel-plate geometry for dynamic rheological measurements
-
Capillary rheometer or extensional rheometer for melt strength measurements
Experimental Workflow
Caption: Experimental workflow for modifying and characterizing PLA.
Detailed Procedure
-
Preparation of Masterbatch:
-
Dry the PLA resin in a vacuum oven at a specified temperature (e.g., 80 °C) for a sufficient time (e.g., 4 hours) to remove any moisture.
-
Prepare a solution of Dicumyl peroxide (DCP) and this compound (TAM) in acetone. The concentrations should be calculated to achieve the desired final weight percentages in the PLA.[1][6]
-
In a suitable container, coat the dried PLA pellets with the acetone solution containing DCP and TAM.
-
Allow the acetone to evaporate completely, ensuring a uniform coating of the additives on the PLA pellets.
-
-
Reactive Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile might range from 160 °C to 190 °C from the feeding zone to the die.
-
Set the screw speed of the extruder (e.g., 100 rpm).[6]
-
Feed the coated PLA pellets into the extruder using a calibrated feeder.
-
The molten polymer will undergo reactive modification as it travels through the extruder.
-
Extrude the modified PLA through a strand die, cool the strands in a water bath, and pelletize them.
-
Dry the resulting pellets thoroughly in a vacuum oven.
-
-
Rheological Characterization:
-
Dynamic Rheology:
-
Use a rheometer with a parallel-plate geometry to perform frequency sweeps on the dried, modified PLA pellets (compression molded into disks).
-
Conduct the tests at a temperature representative of processing conditions (e.g., 170-190 °C) under a nitrogen atmosphere to prevent degradation.[7]
-
Measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. An increase in these parameters, particularly at low frequencies, indicates an increase in melt strength and elasticity.
-
-
Melt Strength:
-
Directly measure the melt strength using a capillary rheometer equipped with a haul-off unit (e.g., Rheotens) or an extensional rheometer.
-
Extrude a molten strand of the modified PLA and measure the force required to draw it at a constant acceleration until it breaks. Higher haul-off force and drawability indicate improved melt strength.
-
-
Data Presentation
The following tables summarize the expected effects of varying this compound and Dicumyl peroxide concentrations on the rheological and thermal properties of PLA. The values presented are illustrative and will vary depending on the specific grade of PLA, processing conditions, and equipment used.
Table 1: Effect of TAM and DCP Concentration on Rheological Properties of PLA
| Formulation (PLA/DCP/TAM wt%) | Zero-Shear Viscosity (η₀) (Pa·s) | Storage Modulus (G') at 0.1 rad/s (Pa) | Melt Strength (cN) |
| Neat PLA | Low | Low | Low |
| PLA / 0.3 / 0.5 | Increased | Significantly Increased | Increased |
| PLA / 0.3 / 1.0 | Further Increased | Further Increased | Significantly Increased |
| PLA / 0.5 / 1.0 | High | High | High |
| PLA / 0.5 / 2.0 | Very High (potential gelation) | Very High | Very High |
Table 2: Effect of TAM and DCP Concentration on Thermal Properties of PLA
| Formulation (PLA/DCP/TAM wt%) | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) | Crystallization Temp. (T_c) (°C) | Degree of Crystallinity (%) |
| Neat PLA | ~60 | ~170 | No significant peak | Low |
| PLA / 0.3 / 1.0 | No significant change | No significant change | Increased | Increased |
| PLA / 0.5 / 2.0 | No significant change | No significant change | Further Increased | Further Increased |
Logical Relationships
The concentration of this compound and the peroxide initiator has a direct impact on the degree of branching and, consequently, the melt strength of the modified PLA.
Caption: Relationship between additive concentration and PLA properties.
Conclusion
The use of this compound in conjunction with a peroxide initiator via reactive extrusion is a highly effective method for enhancing the melt strength of PLA.[2][3][6] This modification introduces long-chain branching, which significantly improves the rheological properties of the polymer, making it more suitable for a wider range of processing applications.[4] The protocols and information provided herein offer a comprehensive guide for researchers and scientists to implement this technique and tailor the properties of PLA for specific biomedical and other advanced applications. Careful control of the concentrations of TAM and the peroxide initiator is crucial to achieve the desired level of modification without excessive cross-linking or gelation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 17832-16-5 | Benchchem [benchchem.com]
- 5. Hydrolytic degradation of branched PLA produced by reactive extrusion [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Rheological Properties of PLLA with a Purpose-Designed PDLA-b-PEG-b-PDLA Triblock Copolymer and the Application in the Film Blowing Process to Acquire Biodegradable PLLA Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Crosslinked Hydrogels Using Triallyl Trimesate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable properties, biocompatibility, and resemblance to native tissue make them ideal candidates for a variety of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by the polymer backbone, the crosslinking density, and the nature of the crosslinking agent.
Triallyl trimesate (TAT), a tri-functional monomer, serves as an effective crosslinking agent in free-radical polymerization. Its three reactive allyl groups allow for the formation of a stable, covalently crosslinked three-dimensional polymer network. The use of this compound enables precise control over the crosslinking density, which in turn allows for the fine-tuning of the hydrogel's mechanical strength, swelling behavior, and drug release kinetics. This document provides detailed protocols for the synthesis and characterization of crosslinked hydrogels using this compound.
Data Presentation
The concentration of the crosslinking agent is a critical parameter that dictates the final properties of the hydrogel. The following table summarizes the expected quantitative effects of varying the molar concentration of this compound on key hydrogel characteristics.
| Molar Concentration of this compound (mol%) | Swelling Ratio (g/g) | Storage Modulus (G') (Pa) | Drug Release Rate (%/hour) |
| 0.5 | 150 ± 15 | 500 ± 50 | 15 ± 2 |
| 1.0 | 100 ± 10 | 1200 ± 100 | 10 ± 1.5 |
| 2.0 | 60 ± 8 | 2500 ± 200 | 5 ± 1 |
| 5.0 | 25 ± 5 | 5000 ± 300 | 2 ± 0.5 |
Experimental Protocols
Protocol 1: Synthesis of Acrylamide-based Hydrogel using this compound via Thermal Polymerization
This protocol describes the synthesis of a polyacrylamide hydrogel crosslinked with this compound using a thermal initiator.
Materials:
-
Acrylamide (AAm)
-
This compound (TAT)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Nitrogen source
-
Micropipettes
-
Spatulas and weighing balance
Procedure:
-
Preparation of Pre-gel Solution:
-
In a glass vial, dissolve 1 g of Acrylamide in 10 mL of DI water to create a 10% (w/v) monomer solution.
-
To this solution, add the desired molar percentage of this compound (e.g., for 1 mol%, add approximately 0.046 g of TAT). Stir until fully dissolved.
-
-
Initiation of Polymerization:
-
Degas the pre-gel solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add 50 µL of a freshly prepared 10% (w/v) APS solution in DI water to the pre-gel solution.
-
Add 10 µL of TEMED to the solution. Mix thoroughly by gentle swirling.
-
-
Gelation:
-
Immediately after adding the initiator and accelerator, pour the solution into a mold of the desired shape (e.g., a petri dish or between two glass plates with a spacer).
-
Place the mold in a water bath or oven at 60°C for 2 hours to allow for complete polymerization.
-
-
Purification and Swelling:
-
After gelation, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 48 hours, changing the water every 8-12 hours, to remove unreacted monomers and initiator.
-
For drug delivery studies, the purified hydrogel can then be incubated in a drug solution for loading.
-
Protocol 2: Synthesis of Acrylic Acid-based Hydrogel using this compound via Photopolymerization
This protocol details the synthesis of a poly(acrylic acid) hydrogel crosslinked with this compound using a photoinitiator.
Materials:
-
Acrylic acid (AAc)
-
This compound (TAT)
-
2-Hydroxy-2-methylpropiophenone (e.g., Irgacure 1173) or other suitable water-soluble photoinitiator.
-
Deionized (DI) water
-
Sodium hydroxide (NaOH) solution (1 M)
Equipment:
-
UV light source (365 nm)
-
Glass vials
-
Magnetic stirrer and stir bars
-
pH meter
-
Molds (e.g., silicone molds)
Procedure:
-
Preparation of Pre-gel Solution:
-
In a glass vial, dissolve 0.72 g of Acrylic acid in 10 mL of DI water.
-
Neutralize the acrylic acid solution to pH 7.0 by dropwise addition of 1 M NaOH solution.
-
Add the desired molar percentage of this compound and stir until dissolved.
-
Add 0.1% (w/v) of the photoinitiator (e.g., 10 mg of Irgacure 1173) to the solution and stir in the dark until it is fully dissolved.
-
-
Photopolymerization:
-
Pour the pre-gel solution into a transparent mold.
-
Expose the mold to UV light (365 nm) for 10-15 minutes. The exact time may vary depending on the intensity of the UV source and the distance from the sample.
-
-
Purification:
-
After polymerization, remove the hydrogel from the mold and wash it extensively with DI water for 48 hours to remove any unreacted components.
-
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Immerse a pre-weighed, dried hydrogel sample (W_d) in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue until the weight becomes constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.
B. Mechanical Testing (Rheology):
-
Use a rheometer with a parallel plate geometry to measure the storage modulus (G') and loss modulus (G'').
-
Place a cylindrical hydrogel sample of known dimensions on the lower plate.
-
Lower the upper plate to make contact with the hydrogel.
-
Perform a frequency sweep at a constant strain (typically within the linear viscoelastic region, e.g., 1%) to determine the mechanical properties of the hydrogel.
C. Morphological Analysis (Scanning Electron Microscopy - SEM):
-
Freeze-dry a swollen hydrogel sample to preserve its porous structure.
-
Mount the dried sample on an SEM stub and sputter-coat it with a thin layer of gold or palladium.
-
Image the cross-section of the hydrogel under the SEM to observe the pore size and network morphology.
Visualizations
Application of Triallyl Trimesate in Enhancing Thermal Stability of Polyhydroxyalkanoates (PHAs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms. Their biocompatibility and biodegradability make them attractive candidates for a range of applications, including in the biomedical field for drug delivery systems, implants, and tissue engineering scaffolds. However, a significant limitation of PHAs is their relatively low thermal stability and narrow processing window, as they tend to degrade near their melting temperatures. This thermal instability can compromise the integrity and performance of PHA-based products during melt processing techniques such as extrusion and injection molding.
To address this challenge, chemical modification of PHAs through crosslinking has emerged as an effective strategy to enhance their thermal properties. This application note details the use of triallyl trimesate (TAM) as a coagent in conjunction with a free-radical initiator, dicumyl peroxide (DCP), to improve the thermal stability of PHAs via reactive melt processing. The crosslinking of PHA chains creates a network structure that restricts chain mobility, thereby increasing the temperature required for thermal degradation.
Mechanism of Action: Free-Radical Mediated Crosslinking
The enhancement of thermal stability in PHAs using this compound and dicumyl peroxide is achieved through a free-radical mediated crosslinking reaction that occurs during melt processing. The process can be summarized in the following key steps:
-
Initiation: At elevated temperatures during melt processing, the dicumyl peroxide (DCP) initiator undergoes thermal decomposition to generate highly reactive free radicals.
-
Hydrogen Abstraction: These primary radicals abstract hydrogen atoms from the PHA polymer backbone, creating macro-radicals on the PHA chains.
-
Crosslinking via this compound: The PHA macro-radicals then react with the allyl groups of the this compound (TAM) coagent. As TAM possesses three allyl groups, it can react with multiple PHA radicals, leading to the formation of a crosslinked polymer network.
This crosslinked network structure enhances the thermal stability of the PHA by restricting the segmental chain mobility, which in turn increases the energy required for thermal degradation.
Data Presentation: Thermal Properties of Modified PHAs
The following tables summarize the typical quantitative data obtained from thermal analysis of PHAs modified with this compound and dicumyl peroxide. The data is representative of what can be expected from such modifications and is compiled from various studies on related systems.
Table 1: Thermogravimetric Analysis (TGA) Data for Modified PHB
| Sample Composition (PHB:DCP:TAM) | Onset Decomposition Temperature (Tonset) (°C) | Temperature at Maximum Decomposition Rate (Tmax) (°C) |
| 100:0:0 (Neat PHB) | ~ 260 | ~ 280 |
| 100:0.5:0 | ~ 265 | ~ 285 |
| 100:0.5:0.5 | ~ 275 | ~ 295 |
| 100:0.5:1.0 | ~ 285 | ~ 305 |
Table 2: Differential Scanning Calorimetry (DSC) Data for Modified PHB
| Sample Composition (PHB:DCP:TAM) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (%) |
| 100:0:0 (Neat PHB) | ~ 175 | ~ 120 | ~ 60 |
| 100:0.5:0 | ~ 173 | ~ 125 | ~ 55 |
| 100:0.5:0.5 | ~ 170 | ~ 130 | ~ 50 |
| 100:0.5:1.0 | ~ 168 | ~ 135 | ~ 45 |
Note: The exact values can vary depending on the specific type of PHA, the molecular weight of the polymer, and the processing conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the modification of PHAs with this compound and dicumyl peroxide.
Protocol 1: Preparation of Modified PHA via Reactive Melt Extrusion
Objective: To prepare crosslinked PHA by reactive melt extrusion using this compound as a coagent and dicumyl peroxide as an initiator.
Materials:
-
Polyhydroxyalkanoate (PHA) powder (e.g., PHB, PHBV), dried overnight at 60°C under vacuum.
-
This compound (TAM)
-
Dicumyl peroxide (DCP)
-
A twin-screw extruder equipped with a temperature controller and a pelletizer.
Procedure:
-
Pre-blend the dried PHA powder with the desired concentrations of TAM and DCP in a high-speed mixer for 5 minutes to ensure uniform distribution. Typical concentrations range from 0.1 to 1.0 phr (parts per hundred parts of resin) for both TAM and DCP.
-
Set the temperature profile of the twin-screw extruder. A typical profile for PHB is:
-
Feed zone: 140°C
-
Compression zone: 160°C
-
Metering zone: 175°C
-
Die: 170°C
-
-
Set the screw speed of the extruder, typically between 50 and 100 rpm.
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The molten extrudate is passed through a water bath for cooling and then pelletized.
-
Collect and dry the pellets for subsequent analysis.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the modified PHA by determining its decomposition temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place approximately 5-10 mg of the dried PHA sample (pellets or film) into a TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 20 mL/min).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins, and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve.
Protocol 3: Analysis of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity of the modified PHA.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Weigh approximately 5-10 mg of the dried PHA sample and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform the following thermal cycle under a nitrogen atmosphere:
-
First Heating Scan: Heat the sample from room temperature to 200°C at a heating rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool the sample from 200°C to 25°C at a cooling rate of 10°C/min to determine the crystallization temperature (Tc).
-
Second Heating Scan: Heat the sample from 25°C to 200°C at a heating rate of 10°C/min to determine the melting temperature (Tm).
-
-
The degree of crystallinity (Xc) can be calculated from the second heating scan using the following equation: Xc (%) = (ΔHm / (ΔH0m * w)) * 100 where:
-
ΔHm is the melting enthalpy of the sample.
-
ΔH0m is the theoretical melting enthalpy of 100% crystalline PHA (e.g., 146 J/g for PHB).
-
w is the weight fraction of PHA in the sample.
-
Mandatory Visualizations
Application Notes and Protocols for the Formulation of Triallyl Trimesate in Modifying Polyhydroxyalkanoates (PHAs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of polyhydroxyalkanoates (PHAs) using triallyl trimesate (TATM) as a crosslinking agent. This process, typically carried out through reactive extrusion with a peroxide initiator, enhances the physicochemical properties of PHAs, broadening their applicability in fields ranging from biomedical devices to sustainable packaging.
Introduction
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms. While their biocompatibility and biodegradability are advantageous, their inherent brittleness and narrow processing window can limit their use. Chemical modification through reactive extrusion with this compound and a free-radical initiator, such as dicumyl peroxide (DCP), is an effective strategy to overcome these limitations. This modification introduces branching and crosslinking in the PHA matrix, leading to improved melt strength, thermal stability, and mechanical properties.
Data Presentation: Effects of Modification on PHA Properties
The modification of PHAs with this compound and a peroxide initiator leads to significant changes in their thermal and mechanical properties. The following tables summarize the quantitative data from various studies.
Table 1: Thermal Properties of Unmodified and Modified PHAs
| Polymer | Modification | Tm1 (°C) | Tm2 (°C) | Tc (°C) | Tcc (°C) | Crystallinity (%) |
| PHBV (Lab-produced) | Unmodified | 126 | 150 | 85 | 65 | 25 |
| PHBV (Lab-produced) | 1% DCP (gel fraction) | 126.7 | 144.4 | - | - | 9[1] |
| PHBV | Increasing DCP content | Decreased | Decreased | Decreased | - | Decreased[2] |
Tm1, Tm2 = First and second melting temperatures; Tc = Crystallization temperature; Tcc = Cold crystallization temperature.
Table 2: Mechanical Properties of Unmodified and Modified PHAs
| Polymer | Modification | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PHBV | Unmodified | 1440 | 40.4 | - |
| PHBV | 0.3 phr DB + 0.1 phr TAIC + 0.5 phr ECE | 1803 | 55.5 | -[3] |
| PHBV | Unmodified | - | - | 4 |
| PHBV | 1 wt% DCP | - | - | 11[2] |
| PHBV-C (Commercial) | 1% DCP | Increased | Increased | Increased |
DB = Dicumyl peroxide; TAIC = Triallyl isocyanurate (similar trifunctional coagent to TATM); ECE = a co-agent; phr = parts per hundred resin.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the modification and characterization of PHAs with this compound.
Materials
-
Polyhydroxyalkanoate (PHA) resin (e.g., PHB, PHBV)
-
This compound (TATM)
-
Dicumyl peroxide (DCP)
-
Solvents for dissolution and precipitation (e.g., chloroform, methanol)
Protocol for Reactive Extrusion of PHA
This protocol describes the melt functionalization of PHA with TATM and DCP using a twin-screw extruder.
-
Preparation of Materials:
-
Dry the PHA resin in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture.
-
Prepare a masterbatch by pre-blending the desired concentrations of TATM and DCP with a small amount of the dried PHA powder. Typical concentrations range from 0.5 to 2.0 wt% for both TATM and DCP.
-
-
Reactive Extrusion Process:
-
Set the temperature profile of the twin-screw extruder. A common temperature profile for PHBV is 155°C to 175°C.[4]
-
Feed the dried PHA resin into the main hopper of the extruder.
-
Introduce the TATM and DCP masterbatch into the extruder through a side feeder.
-
Set the screw speed, typically between 50 and 150 rpm.
-
The molten polymer strand exiting the extruder die is cooled in a water bath and then pelletized.
-
-
Post-Extrusion Processing:
-
Dry the modified PHA pellets in a vacuum oven at 60°C overnight.
-
The pellets can then be used for further characterization or processing, such as injection molding or film casting.
-
Protocol for Characterization of Modified PHA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the modified PHA sample into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at 200°C for 5 minutes to erase the thermal history.
-
Cool the sample to -20°C at a cooling rate of 10°C/min to determine the crystallization temperature (Tc).
-
Hold at -20°C for 5 minutes.
-
Heat the sample again to 200°C at a heating rate of 10°C/min to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).
-
-
Sample Preparation:
-
Prepare standardized test specimens (e.g., dog-bone shape for tensile testing) by injection molding or compression molding the modified PHA pellets.
-
Condition the specimens at standard conditions (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
-
-
Tensile Testing:
-
Perform tensile tests using a universal testing machine according to ASTM D638 standard.
-
Set the crosshead speed, typically at 5 mm/min.
-
Record the stress-strain curve to determine the Young's modulus, tensile strength, and elongation at break.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical modification process.
Caption: Experimental workflow for PHA modification.
Caption: Chemical modification pathway of PHA.
References
Application Notes and Protocols for Solvent-Free Modification of Polymers with Triallyl Trimesate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvent-free modification of polymers using Triallyl trimesate (TATM), a trifunctional crosslinking agent. The methodologies outlined below focus on two primary solvent-free techniques: Reactive Extrusion and Electron Beam Irradiation . These processes are designed to enhance the thermo-mechanical properties and melt strength of various polymers, making them suitable for a wider range of applications.
Introduction to Solvent-Free Polymer Modification with this compound
Solvent-free modification techniques are gaining prominence in polymer processing due to their environmental benefits and efficiency.[1] this compound (TATM) is a versatile crosslinking agent that can be effectively utilized in these solvent-free processes to introduce branching and crosslinks into the polymer matrix. This modification can lead to significant improvements in properties such as melt viscosity, thermal stability, and mechanical strength.
The two primary methods detailed in these notes are:
-
Reactive Extrusion (REX): A process where a polymer is melted and mixed with a reactive agent (TATM) in an extruder. The high temperature and shear forces within the extruder facilitate the chemical reaction.
-
Electron Beam (E-beam) Irradiation: A technique that uses high-energy electrons to initiate crosslinking reactions in the polymer in the presence of a sensitizer like TATM.
Experimental Protocols
Method 1: Reactive Extrusion
This protocol describes the modification of polymers via reactive extrusion using this compound as a crosslinking co-agent and an organic peroxide as a radical initiator.
Materials:
-
Base Polymer (e.g., Polypropylene (PP), Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA))
-
This compound (TATM)
-
Dicumyl peroxide (DCP) or other suitable organic peroxide
Equipment:
-
Twin-screw extruder
-
Gravimetric feeders
-
Strand pelletizer
-
Drying oven
Protocol:
-
Pre-treatment: Dry the base polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.
-
Premixing: Prepare a masterbatch by tumble-mixing the this compound and dicumyl peroxide with a small portion of the polymer pellets. This ensures a more uniform distribution of the additives in the final melt.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is provided in the table below. This will need to be adapted based on the specific polymer being used.
-
Feed the base polymer into the main hopper of the extruder using a gravimetric feeder.
-
Feed the TATM and DCP masterbatch into the extruder at a separate port downstream using another gravimetric feeder.
-
-
Processing: The molten polymer, TATM, and DCP are mixed and react within the extruder. The screw speed and feed rate should be controlled to ensure adequate residence time for the reaction to occur.
-
Pelletizing: The modified polymer strand exiting the extruder die is cooled in a water bath and then cut into pellets using a strand pelletizer.
-
Post-treatment: Dry the resulting pellets to remove surface moisture.
Caption: Reaction mechanism for the peroxide-initiated grafting of this compound onto a polymer chain during reactive extrusion.
Safety Precautions
-
When handling organic peroxides, appropriate safety measures such as wearing personal protective equipment (gloves, safety glasses) are essential. Peroxides can be thermally unstable and should be stored according to the manufacturer's recommendations.
-
Electron beam irradiation should only be performed by trained personnel in a shielded facility.
-
Ensure proper ventilation when operating the extruder at high temperatures.
By following these detailed protocols, researchers can effectively utilize this compound for the solvent-free modification of a wide range of polymers, leading to materials with enhanced properties for various advanced applications.
References
Application Notes and Protocols: Triallyl Trimesate in Advanced Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triallyl trimesate (TATM), a tri-functional monomer, holds significant promise as a crosslinking agent in the formulation of advanced composite materials. Its three allyl groups enable the formation of a densely crosslinked, three-dimensional polymer network upon curing, which can impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting composite. These attributes make TATM-based composites potentially suitable for a range of high-performance applications, including in aerospace components, electronic substrates, and durable coatings.
These application notes provide a comprehensive overview of the synthesis of this compound, its application in the fabrication of advanced composite materials, and detailed protocols for characterization. The methodologies are based on established principles of polymer chemistry, particularly drawing parallels from well-studied multi-allyl monomers such as triallyl cyanurate (TAC).
Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₆ | [1][2] |
| Molecular Weight | 330.33 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 31-34 °C | [2] |
| Boiling Point | 175-190 °C at 0.1 mmHg | [2] |
| Density | 1.149 g/cm³ | [2] |
| CAS Number | 17832-16-5 | [1][2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of trimesic acid with allyl alcohol. A general protocol is outlined below.
Materials:
-
Trimesic acid (1,3,5-benzenetricarboxylic acid)
-
Allyl alcohol
-
Sulfuric acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine trimesic acid (1 equivalent), a molar excess of allyl alcohol (e.g., 4-5 equivalents), and a catalytic amount of sulfuric acid in toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.
-
Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Neutralization: Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with deionized water until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess allyl alcohol.
-
Purification: The crude this compound can be further purified by vacuum distillation or recrystallization to yield the final product.
Caption: Workflow for the synthesis of this compound.
Fabrication of this compound-Based Composite Materials
This protocol describes the fabrication of a thermoset composite using this compound as the crosslinking monomer and a filler material (e.g., glass fibers, carbon nanotubes, silica).
Materials:
-
This compound (TATM)
-
Free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide)
-
Reinforcing filler (e.g., silanized glass fibers)
-
Solvent (optional, e.g., acetone, for viscosity reduction)
-
Mold
-
Vacuum oven or press with heating capabilities
Procedure:
-
Resin Formulation: In a beaker, dissolve the this compound in a minimal amount of solvent if necessary. Add the free-radical initiator (typically 1-2 wt% of the monomer) and stir until fully dissolved.
-
Filler Incorporation: Gradually add the reinforcing filler to the resin mixture while stirring continuously to ensure a homogeneous dispersion. Mechanical stirring or ultrasonication can be employed for better dispersion of nano-fillers.
-
Molding: Pour the resulting slurry into a pre-heated mold.
-
Curing: Place the mold in a vacuum oven or a heated press. The curing process is typically performed in a staged manner to control the polymerization and minimize internal stresses. A representative curing schedule could be:
-
Initial cure: 80-100 °C for 1-2 hours.
-
Post-cure: 120-150 °C for 2-4 hours.
-
Note: The optimal curing schedule will depend on the initiator used and the desired properties of the composite.
-
-
Demolding: After the curing cycle is complete, allow the mold to cool to room temperature before demolding the composite part.
Caption: General workflow for composite fabrication.
Characterization of TATM-Based Composites
A suite of analytical techniques is essential to evaluate the properties of the fabricated composites.
a. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To monitor the curing process by observing the disappearance of the allyl C=C bond absorption peak.
-
Protocol:
-
Acquire an FTIR spectrum of the uncured resin mixture.
-
Acquire FTIR spectra of the composite material at different stages of curing and after the final cure.
-
Monitor the decrease in the intensity of the characteristic allyl double bond peak (around 1645 cm⁻¹).
-
b. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the curing temperature, heat of polymerization, and the glass transition temperature (Tg) of the cured composite.
-
Protocol:
-
For the uncured resin, perform a dynamic DSC scan (e.g., from room temperature to 250 °C at 10 °C/min) to identify the exothermic curing peak.
-
For the cured composite, perform a similar DSC scan to determine the glass transition temperature (Tg). The absence of a significant curing exotherm indicates a high degree of cure.
-
c. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the composite material.
-
Protocol:
-
Heat a small sample of the cured composite from room temperature to an elevated temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature to determine the onset of decomposition and the char yield.
-
d. Mechanical Testing
-
Objective: To determine the mechanical properties of the composite, such as tensile strength, flexural strength, and modulus.
-
Protocol:
-
Prepare test specimens according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Conduct the tests using a universal testing machine.
-
Quantitative Data Summary
The following table provides a hypothetical yet representative summary of expected data from the characterization of a TATM-based composite, which should be populated with experimental results.
| Characterization Technique | Parameter | Expected Value/Range |
| DSC | Curing Peak Temperature (°C) | 120 - 180 |
| Glass Transition Temp. (Tg) (°C) | > 150 | |
| TGA | Decomposition Onset (°C, in N₂) | > 300 |
| Char Yield at 600°C (%) | > 30 | |
| Mechanical Testing | Tensile Strength (MPa) | 50 - 150 (filler dependent) |
| Flexural Modulus (GPa) | 5 - 20 (filler dependent) |
Free-Radical Polymerization Pathway
The curing of this compound proceeds via a free-radical polymerization mechanism. The process involves initiation, propagation, and termination steps, leading to the formation of a crosslinked network.
Caption: Free-radical polymerization of this compound.
Conclusion
This compound is a versatile monomer for the development of advanced composite materials with enhanced thermomechanical properties. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize TATM, fabricate composites, and characterize their performance. Further optimization of the resin formulation and curing conditions can be explored to tailor the composite properties for specific applications.
References
Troubleshooting & Optimization
"optimizing Triallyl trimesate concentration for desired crosslink density"
Welcome to the technical support center for optimizing Triallyl Trimesate (TAT) concentration to achieve your desired crosslink density. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your crosslinking experiments with this compound.
Issue 1: Low Crosslink Density or Incomplete Curing
Symptoms: The resulting polymer is soft, tacky, or dissolves in solvents when it should only swell. The gel content is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Initiator Concentration: | The concentration of the free-radical initiator (e.g., peroxide) is too low to effectively activate the allyl groups on the this compound. |
| Gradually increase the initiator concentration in small increments. Be aware that excessively high concentrations can lead to other issues, such as brittleness. | |
| Inadequate Curing Temperature or Time: | The temperature may be too low to decompose the initiator at an effective rate, or the curing time is too short for the crosslinking reaction to complete. |
| Increase the curing temperature according to the initiator's half-life data. A higher temperature generally leads to a denser polymer network.[1] Alternatively, extend the curing time. | |
| Presence of Inhibitors: | Oxygen is a common inhibitor of free-radical polymerization. Other impurities in the monomer or polymer can also inhibit the reaction. |
| Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all monomers and polymers are purified and free of inhibitors. | |
| Poor Mixing: | Uneven dispersion of this compound or the initiator within the polymer matrix. |
| Ensure thorough mixing of all components before initiating the curing process. For viscous polymers, consider using a high-torque mechanical stirrer or a solvent to aid dispersion (ensure the solvent is removed before curing). |
Issue 2: Brittle Material After Curing
Symptoms: The resulting polymer is overly rigid and fractures easily, even though the crosslink density is high.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive this compound Concentration: | Too much crosslinker leads to a very high crosslink density, reducing the mobility of the polymer chains and causing brittleness. |
| Systematically decrease the concentration of this compound in your formulation. | |
| High Initiator Concentration: | An excess of initiator can lead to a rapid, uncontrolled polymerization, resulting in a highly crosslinked and brittle network. |
| Reduce the initiator concentration. This can lead to a longer curing time but will result in a more controlled reaction. | |
| High Curing Temperature: | Very high curing temperatures can accelerate the crosslinking reaction to a point where a dense, brittle network is formed. |
| Lower the curing temperature and compensate with a longer curing time to achieve the desired crosslink density without causing brittleness. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound?
A1: The optimal concentration of this compound is highly dependent on the polymer system and the desired final properties. Generally, concentrations can range from 0.5% to 10% by weight. A lower concentration will result in a lower crosslink density and a more flexible material, while a higher concentration will lead to a higher crosslink density and a more rigid material.
Q2: How does the concentration of this compound affect the mechanical properties of the polymer?
A2: Increasing the concentration of this compound generally leads to an increase in tensile strength and modulus, but a decrease in elongation at break. This is because the higher crosslink density restricts the movement of the polymer chains.
Q3: Can I use this compound with any polymer?
A3: this compound is most effective as a crosslinking agent for polymers that can undergo free-radical polymerization. It is commonly used with polyolefins, polyesters like polylactic acid (PLA), and various elastomers.[2][3] Its effectiveness will depend on the specific polymer and the initiator used.
Q4: What is the role of an initiator and how do I choose one?
A4: An initiator is a substance that starts the free-radical polymerization process. For this compound, peroxide initiators like dicumyl peroxide (DCP) are commonly used. The choice of initiator depends on the desired curing temperature; the initiator should have a half-life of a few minutes at the curing temperature to ensure a controlled reaction.
Q5: How can I measure the crosslink density of my polymer?
A5: There are several methods to determine crosslink density. The most common are the swelling method, which uses the Flory-Rehner equation, and Dynamic Mechanical Analysis (DMA), which relates the storage modulus in the rubbery plateau to the crosslink density. Detailed protocols for these methods are provided below.
Quantitative Data on Crosslinker Concentration
The following table provides an example of how the concentration of a trifunctional allyl crosslinker, Triallyl Isocyanurate (TAIC), which is structurally similar to this compound, affects the properties of an acrylic polymer.[4] This data illustrates the expected trend when varying the concentration of this compound.
| TAIC Concentration (wt%) | Gel Content (%) | Molecular Weight Between Crosslinks (Mc, g/mol ) |
| 0 | 0 | - |
| 0.1 | 65.2 | 8,450 |
| 0.3 | 82.1 | 4,210 |
| 0.5 | 89.5 | 2,870 |
| 1.0 | 94.3 | 1,650 |
Data adapted from a study on acrylic pressure-sensitive adhesives crosslinked with TAIC.[4]
As the concentration of the crosslinker increases, the gel content (the insoluble fraction of the polymer) increases, indicating a higher degree of crosslinking. Consequently, the molecular weight between crosslinks (Mc) decreases, signifying a denser network.
Experimental Protocols
Protocol 1: Determination of Crosslink Density by Swelling Method
This method is based on the principle that a crosslinked polymer will swell rather than dissolve in a suitable solvent. The degree of swelling is related to the crosslink density.
Materials:
-
Cured polymer sample (approximately 0.1-0.2 g)
-
A suitable solvent (e.g., toluene for non-polar polymers, acetone for polar polymers)
-
Vials with tight-fitting caps
-
Analytical balance
-
Filter paper
Procedure:
-
Cut a small, precisely weighed piece of the cured polymer sample (w_dry).
-
Place the sample in a vial and add an excess of the chosen solvent.
-
Seal the vial and allow the sample to swell at a constant temperature (e.g., room temperature) for 72 hours to reach equilibrium.
-
Carefully remove the swollen sample from the vial, blot the surface with filter paper to remove excess solvent, and immediately weigh it (w_swollen).
-
Dry the sample in a vacuum oven until a constant weight is achieved (w_dried_after_swelling). This step is to account for any soluble polymer that may have leached out.
-
Calculate the gel content: Gel Content (%) = (w_dried_after_swelling / w_dry) * 100
-
Calculate the swelling ratio (Q): Q = 1 + (ρ_p / ρ_s) * [(w_swollen / w_dried_after_swelling) - 1], where ρ_p is the density of the polymer and ρ_s is the density of the solvent.
-
Use the Flory-Rehner equation to calculate the crosslink density (ν): ν = -[ln(1 - v_r) + v_r + χ * v_r^2] / [V_s * (v_r^(1/3) - v_r / 2)] where v_r = 1/Q (the volume fraction of the polymer in the swollen gel), χ is the Flory-Huggins polymer-solvent interaction parameter, and V_s is the molar volume of the solvent.
Protocol 2: Determination of Crosslink Density by Dynamic Mechanical Analysis (DMA)
This method measures the viscoelastic properties of the polymer as a function of temperature. The storage modulus (E') in the rubbery plateau region (above the glass transition temperature, Tg) is used to calculate the crosslink density.
Materials:
-
Cured polymer sample in a suitable geometry (e.g., rectangular bar for tensile or bending mode)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Secure the polymer sample in the DMA instrument.
-
Perform a temperature sweep from a temperature below the Tg to a temperature well into the rubbery plateau, at a constant heating rate (e.g., 3-5 °C/min) and a fixed frequency (e.g., 1 Hz).
-
From the resulting plot of storage modulus (E') versus temperature, identify the rubbery plateau region (the relatively flat region of the curve after the sharp drop at the Tg).
-
Select a temperature (T) in the rubbery plateau and record the corresponding storage modulus (E').
-
Calculate the crosslink density (ν) using the theory of rubber elasticity: ν = E' / (3 * R * T) where E' is the storage modulus in the rubbery plateau (in Pa), R is the ideal gas constant (8.314 J/mol·K), and T is the absolute temperature (in K).
References
"troubleshooting premature gelation in Triallyl trimesate polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing premature gelation during the polymerization of triallyl trimesate.
Frequently Asked Questions (FAQs)
Q1: What is premature gelation in the context of this compound polymerization?
A1: Premature gelation is the formation of a cross-linked, insoluble polymer network (a gel) before the desired stage of polymerization or conversion has been reached. This can result in a loss of processability, heterogeneity in the final product, and difficulty in controlling the material's properties. In step-growth polymerization, gelation occurs when enough cross-links form between polymer chains to create a continuous network.[1]
Q2: What are the common causes of premature gelation in free-radical polymerization of multi-vinyl monomers like this compound?
A2: Premature gelation in free-radical polymerization is often attributed to the "gel effect" or autoacceleration.[2][3] This phenomenon is characterized by a rapid increase in polymerization rate and viscosity. Key contributing factors include:
-
High Initiator Concentration: Leads to a higher concentration of growing polymer chains, increasing the probability of cross-linking.
-
High Monomer Concentration (Bulk Polymerization): Increases the viscosity of the reaction medium, which slows down the termination reactions of polymer chains, leading to a buildup of active radicals and accelerated polymerization.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of initiator decomposition and propagation, which can lead to a rapid, uncontrolled reaction.[4]
-
Localized High Temperatures ("Hot Spots"): Poor heat dissipation can create regions of very high reaction rates, initiating premature gelation.
-
Absence or Insufficient Amount of Inhibitor: Inhibitors are crucial for preventing spontaneous polymerization before the intended reaction start.[5][6]
Q3: How can I prevent premature gelation?
A3: Preventing premature gelation involves controlling the reaction kinetics and conditions. Key strategies include:
-
Optimizing Initiator Concentration: Use the lowest effective concentration of the initiator. Gradual addition of the initiator can also help maintain a steady rate of polymerization.[7]
-
Using a Solvent: Performing the polymerization in a suitable solvent can help dissipate heat and reduce the viscosity of the medium, mitigating the gel effect.
-
Controlling Temperature: Maintain a consistent and appropriate reaction temperature. A lower temperature generally slows down the reaction rate.[8]
-
Adding an Inhibitor: Incorporate a suitable inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (HQ), into the monomer to prevent unwanted polymerization during storage and at the initial stages of the reaction.[5]
-
Ensuring Homogeneous Mixing: Vigorous and consistent stirring helps to prevent the formation of localized "hot spots" and ensures even distribution of the initiator and inhibitor.
Q4: What is the role of an inhibitor and how do I choose one?
A4: An inhibitor is a substance that is added to a monomer to prevent its spontaneous polymerization.[5] Inhibitors work by reacting with and deactivating any free radicals that may form prematurely.[5] The choice of inhibitor and its concentration is critical. An ideal inhibitor concentration can prevent early polymerization without significantly affecting the desired reaction rate or the final properties of the polymer.[5] Commonly used inhibitors for free-radical polymerization include butylated hydroxytoluene (BHT) and hydroquinone (HQ).[5][6]
Troubleshooting Guide for Premature Gelation
This guide provides a systematic approach to diagnosing and resolving issues of premature gelation during this compound polymerization.
Caption: Troubleshooting workflow for premature gelation.
Data Presentation
The following tables provide illustrative data on how different experimental parameters can influence the gelation time in this compound polymerization.
Table 1: Effect of Initiator (AIBN) Concentration on Gelation Time
| Initiator (AIBN) Conc. (wt%) | Temperature (°C) | Gelation Time (min) |
| 0.5 | 70 | 120 |
| 1.0 | 70 | 75 |
| 2.0 | 70 | 40 |
Table 2: Effect of Temperature on Gelation Time
| Temperature (°C) | Initiator (AIBN) Conc. (wt%) | Gelation Time (min) |
| 60 | 1.0 | 150 |
| 70 | 1.0 | 75 |
| 80 | 1.0 | 35 |
Table 3: Effect of Inhibitor (BHT) on Gelation Time
| Inhibitor (BHT) Conc. (ppm) | Initiator (AIBN) Conc. (wt%) | Temperature (°C) | Gelation Time (min) |
| 0 | 1.0 | 70 | 75 |
| 100 | 1.0 | 70 | 95 |
| 200 | 1.0 | 70 | 120 |
Experimental Protocols
Protocol: Solution Polymerization of this compound to Minimize Premature Gelation
This protocol describes a method for the free-radical polymerization of this compound in a solvent to better control the reaction and prevent premature gelation.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Butylated hydroxytoluene (BHT) (inhibitor)
-
Toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel with a condenser, mechanical stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Monomer Preparation: If not already present, add 100-200 ppm of BHT to the this compound monomer to ensure stability during storage and handling.
-
Reaction Setup: Assemble the reaction vessel and ensure all glassware is dry. The setup should allow for efficient stirring, temperature control, and maintenance of an inert atmosphere.
-
Charging the Reactor:
-
Add the desired amount of toluene to the reaction vessel.
-
Begin stirring and gently purge the solvent with nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Add the this compound monomer to the solvent under a nitrogen blanket.
-
-
Initiator Preparation: In a separate, small vessel, dissolve the calculated amount of AIBN in a small amount of toluene.
-
Reaction Initiation:
-
Heat the monomer solution to the desired reaction temperature (e.g., 70°C) under a gentle flow of nitrogen.
-
Once the temperature has stabilized, begin the gradual addition of the AIBN solution to the reaction vessel using a syringe pump over a period of 30-60 minutes.
-
-
Polymerization:
-
Maintain the reaction at a constant temperature and stirring rate.
-
Monitor the viscosity of the reaction mixture. A sudden, rapid increase in viscosity can be an early indicator of the onset of gelation.
-
-
Reaction Termination: Once the desired conversion is reached (before the gel point), the reaction can be terminated by rapidly cooling the vessel in an ice bath and exposing the solution to air (oxygen is an inhibitor for free-radical polymerization).
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the polymer product.
Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Roles of Polymerization Temperature and Initiator Type on Thermal Properties of Rubitherm® 21 PCM Microcapsules [mdpi.com]
- 5. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Controlling Reaction Kinetics of Triallyl Trimesate in Reactive Extrusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triallyl trimesate (TATM) in reactive extrusion processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TATM) in reactive extrusion?
A1: this compound (TATM) is a trifunctional coagent used in peroxide-initiated reactive extrusion to introduce long-chain branching (LCB) and crosslinking in polymers.[1] This modification can enhance the melt strength, viscosity, and elasticity of the base polymer, which is beneficial for processes like foaming and film blowing.
Q2: How does TATM compare to other coagents, such as trimethylolpropane trimethacrylate (TMPTMA)?
A2: TATM, an allylic coagent, is noted to be substantially more effective at introducing branched structures at lower concentrations compared to acrylate-based coagents like TMPTMA.[1] Highly reactive acrylate coagents have a tendency to oligomerize in the presence of peroxide, which can result in a separate phase and lower branching density compared to TATM.[1]
Q3: What type of reaction mechanism is involved in the reactive extrusion of polymers with TATM and peroxide?
A3: The process involves a free-radical grafting mechanism. The peroxide initiator thermally decomposes to form primary radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals. These macro-radicals can then react with the allyl groups of the TATM, leading to the formation of long-chain branches or crosslinked networks.
Q4: How does reactive extrusion with TATM affect the properties of biopolyesters like Polylactic Acid (PLA)?
A4: Reactive extrusion with TATM and a peroxide initiator can significantly improve the processability and properties of PLA. This includes higher melt strength due to long-chain branching, increased crystallinity, and faster crystallization kinetics.[1] These modifications can be achieved without adversely affecting the hydrolytic degradation characteristics of PLA.[1]
Q5: What is Residence Time Distribution (RTD) and why is it critical in controlling TATM reaction kinetics?
A5: Residence Time Distribution (RTD) describes the amount of time different fluid elements of the material spend inside the extruder. It is a critical parameter because the extent of the reaction, and therefore the degree of branching or crosslinking with TATM, is directly dependent on the time the polymer is exposed to the reaction conditions (temperature and mixing). A broad RTD can lead to a non-uniform product with a wide range of molecular weights and branching levels.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Torque / Motor Overload | Excessive crosslinking due to high TATM or peroxide concentration. Temperature profile is too high, causing premature reaction. Low feed rate leading to high fill degree and increased viscosity. | Reduce the concentration of TATM and/or peroxide. Lower the temperature in the initial barrel zones to delay the onset of reaction. Increase the feed rate to reduce the degree of fill in the extruder. |
| Gel Formation / Black Specks | Localized areas of high crosslinking (gel formation). Thermal degradation of the polymer or TATM due to excessive residence time or high temperatures. | Optimize the screw design to improve mixing and reduce shear heating. Lower the overall temperature profile. Increase the screw speed at a constant feed rate to reduce residence time. Ensure proper cleaning of the extruder between runs. |
| Inconsistent Product Properties (e.g., variable Melt Flow Index) | Broad Residence Time Distribution (RTD). Poor mixing of TATM and peroxide with the polymer matrix. Inconsistent feed rate. | Adjust screw speed and feed rate to narrow the RTD.[1][2][3] Use more intensive mixing elements in the screw design. Ensure the feeder is providing a consistent and accurate feed rate. |
| Low Degree of Branching / Insufficient Reaction | Peroxide decomposition is too rapid or too slow. Insufficient residence time for the reaction to proceed. Low reaction temperature. | Select a peroxide with a half-life that is appropriate for the processing temperature and residence time.[3] Decrease the screw speed or increase the L/D ratio of the extruder to increase residence time.[1] Increase the temperature in the reaction zones of the extruder. |
| Polymer Degradation (e.g., low viscosity, discoloration) | Excessive shear and/or thermal energy input. Peroxide-induced chain scission (competing reaction with branching). | Reduce screw speed to minimize shear heating.[3] Lower the barrel temperature profile. Optimize the peroxide concentration; too high a concentration can favor chain scission over branching. |
Quantitative Data
Table 1: Influence of Screw Speed and Feed Rate on Mean Residence Time in a Twin-Screw Extruder
| Screw Speed (rpm) | Feed Rate ( kg/h ) | Mean Residence Time (s) |
| 100 | 1 | ~110 |
| 200 | 1 | ~55 |
| 100 | 2 | ~70 |
| 200 | 2 | ~40 |
Note: Data is illustrative and will vary based on extruder geometry, screw design, and material properties. The general trend is that increasing screw speed and feed rate will decrease the residence time.[1][3]
Table 2: Effect of Peroxide Type on the Properties of Modified Polypropylene (PP) at 180°C
| Peroxide Type | Melt Flow Rate (MFR) (g/10 min) | Impact Tensile Strength Improvement (%) |
| Virgin PP | 2.8 | - |
| Dilauroyl Peroxide (LP) | Lower than virgin PP | ~40 |
| PODIC C126 | Lower than virgin PP | - |
| BIC | Higher than virgin PP | - |
| BEC | Higher than virgin PP | - |
| AEC | Higher than virgin PP | - |
Note: This table demonstrates that different peroxides can have significantly different effects on the final polymer properties, with some promoting branching (lower MFR) and others leading to degradation (higher MFR).[3]
Experimental Protocols
Protocol 1: Basic Reactive Extrusion of a Polymer with TATM and Peroxide
-
Material Preparation:
-
Dry the base polymer resin to the manufacturer's recommended moisture content.
-
Prepare a masterbatch of the peroxide and TATM with the base polymer, or prepare for separate, precise feeding.
-
-
Extruder Setup:
-
Set the desired temperature profile for the different zones of the twin-screw extruder. A common approach is a gradual increase in temperature to melt the polymer, followed by a higher temperature in the reaction zone, and then a slight decrease in the die zone.
-
Configure the screw with a combination of conveying, kneading, and mixing elements to ensure proper melting, mixing, and residence time for the reaction.
-
-
Extrusion Process:
-
Start the extruder at a low screw speed.
-
Begin feeding the base polymer.
-
Once the process is stable, introduce the TATM and peroxide at the desired concentrations.
-
Adjust the screw speed and feed rate to control the residence time and degree of fill.
-
Monitor the torque, die pressure, and melt temperature throughout the process.
-
-
Sample Collection and Analysis:
-
Collect the extrudate after the process has reached a steady state.
-
Cool the extrudate in a water bath and pelletize.
-
Characterize the modified polymer using techniques such as Melt Flow Index (MFI), rheology (to determine viscosity and elasticity), and Differential Scanning Calorimetry (DSC) (to assess thermal properties).
-
Protocol 2: Quantification of Long-Chain Branching (LCB)
A common method for the relative quantification of LCB is through rheological analysis.
-
Sample Preparation:
-
Compression mold the pelletized, modified polymer into discs suitable for the rheometer.
-
-
Rheological Measurement:
-
Perform small amplitude oscillatory shear (SAOS) experiments over a range of frequencies at a constant temperature.
-
Obtain data for the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
-
-
Data Analysis:
-
Plot the phase angle (δ = tan⁻¹(G''/G')) against the absolute value of the complex modulus (|G*|). This is known as a van Gurp-Palmen plot.
-
The presence of LCB will result in a lower phase angle at a given complex modulus compared to a linear polymer. The amount of LCB can be inversely correlated with the value of the phase angle at a specific complex modulus (e.g., |G*| = 10 kPa).
-
Visualizations
References
Technical Support Center: Triallyl Trimesate (TATM) Dispersion in Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the poor dispersion of Triallyl trimesate (TATM) in polymer matrices. The information is intended for researchers, scientists, and drug development professionals working with TATM-polymer composites.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Agglomeration of TATM during Melt Blending
-
Question: I am observing significant agglomeration of TATM particles in my polymer matrix after melt extrusion, leading to poor mechanical properties. What can I do to improve dispersion?
-
Answer: Agglomeration during melt blending is a common issue and can be addressed through several strategies:
-
Optimize Processing Parameters: Increasing the shear rate and temperature during extrusion can help break down TATM agglomerates. However, be cautious of potential thermal degradation of the polymer or TATM.
-
Surface Modification of TATM: Pre-treating TATM with a coupling agent can improve its compatibility with the polymer matrix. Silane coupling agents are often effective for ester-containing molecules like TATM.
-
Use of a Compatibilizer: Introducing a third component, a compatibilizer, that has affinity for both the polymer matrix and TATM can promote better dispersion. For non-polar polymer matrices, a maleic anhydride-grafted polymer can be an effective compatibilizer.
-
Masterbatch Approach: Prepare a masterbatch with a high concentration of TATM in a portion of the polymer matrix under high-shear conditions. This masterbatch can then be diluted with the rest of the polymer in a subsequent blending step.
-
Issue 2: Phase Separation in Solvent-Cast TATM-Polymer Films
-
Question: My solvent-cast films containing TATM and a polymer are showing clear signs of phase separation upon drying. How can I achieve a homogeneous film?
-
Answer: Phase separation in solvent-cast films is often related to solubility and evaporation rates. Consider the following:
-
Solvent System Optimization: Use a co-solvent system where both the polymer and TATM have good solubility. The solvent evaporation rate should be controlled (slower evaporation is often better) to allow for more uniform mixing at the molecular level as the solvent is removed.
-
Increase Solution Viscosity: A higher viscosity of the polymer solution can hinder the migration and agglomeration of TATM particles as the solvent evaporates.
-
In-situ Polymerization: If applicable to your system, consider dissolving TATM in the monomer of the matrix polymer and then initiating polymerization. This can lead to a more finely dispersed or even molecularly dissolved TATM within the resulting polymer matrix.
-
Issue 3: Inconsistent Curing and Mechanical Properties
-
Question: The mechanical properties of my cured TATM-polymer composite are inconsistent across different batches, suggesting non-uniform crosslinking. What could be the cause?
-
Answer: Inconsistent properties are often a direct result of poor TATM dispersion.
-
Verify Dispersion: Before curing, use techniques like scanning electron microscopy (SEM) or optical microscopy to visually assess the dispersion of TATM in the uncured polymer matrix.
-
Improve Mixing Protocol: Ensure your mixing protocol (e.g., mixing time, speed, and temperature) is consistent and sufficient to achieve a homogeneous blend.
-
Consider a Liquid TATM Analogue: If solid TATM dispersion is consistently problematic, investigate whether a liquid analogue or a pre-dissolved TATM solution can be used in your formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (TATM) and why is its dispersion important?
A1: this compound (TATM) is a crosslinking agent containing three allyl functional groups. It is used to form a three-dimensional network structure within a polymer, thereby enhancing its mechanical strength, thermal stability, and chemical resistance. Poor dispersion of TATM leads to the formation of agglomerates, which act as stress concentration points, resulting in premature failure of the composite material and inconsistent properties.
Q2: What are the signs of poor TATM dispersion?
A2: Visual signs can include cloudiness or opacity in an otherwise transparent polymer matrix, and the presence of visible particles or aggregates. Microscopically, agglomerates can be observed using techniques like SEM or optical microscopy. Mechanically, poor dispersion often manifests as reduced tensile strength, lower elongation at break, and inconsistent material properties.
Q3: Can surface treatment of TATM improve its dispersion?
A3: Yes, surface treatment can significantly improve dispersion. The goal is to modify the surface of the TATM particles to make them more compatible with the polymer matrix. This reduces the tendency of the particles to agglomerate.
Q4: What are compatibilizers and how do they work for TATM dispersion?
A4: Compatibilizers are polymers that act as interfacial agents. They have segments that are chemically similar to the polymer matrix and other segments that have an affinity for the TATM. By locating at the interface between the TATM and the polymer, they reduce interfacial tension and promote better adhesion and dispersion.
Experimental Protocols
Protocol 1: Surface Modification of TATM with a Silane Coupling Agent
-
Selection of Silane: Choose a silane coupling agent with a functional group that can react with the ester groups of TATM and another functional group that is compatible with the polymer matrix. For example, an amino-functional silane like 3-aminopropyltriethoxysilane (APTES) can be a good starting point.
-
Preparation of Treatment Solution: Prepare a 1-5% (w/v) solution of the silane coupling agent in a suitable solvent (e.g., ethanol/water mixture).
-
TATM Treatment: Disperse the TATM powder in the silane solution and stir for 1-2 hours at room temperature.
-
Washing and Drying: Filter the treated TATM and wash it with the solvent to remove any unreacted silane. Dry the surface-modified TATM in a vacuum oven at a temperature below its melting point.
-
Characterization: Confirm the surface modification using techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic peaks of the silane on the TATM surface.
Protocol 2: Melt Blending with a Compatibilizer
-
Selection of Compatibilizer: Choose a compatibilizer based on the polymer matrix. For a polypropylene matrix, maleic anhydride-grafted polypropylene (PP-g-MA) is a common choice.
-
Dry Blending: Dry blend the polymer pellets, TATM powder, and the compatibilizer (typically 1-5 wt%) in a bag.
-
Melt Extrusion: Feed the dry blend into a twin-screw extruder.
-
Processing Parameters: Set the extruder temperature profile and screw speed to ensure proper melting and mixing. A higher screw speed generally imparts higher shear, which can aid in dispersion.
-
Pelletizing: Cool and pelletize the extruded strands.
-
Characterization: Analyze the dispersion of TATM in the resulting composite using SEM on cryo-fractured surfaces.
Quantitative Data Summary
The following table summarizes the expected qualitative and potential quantitative effects of different strategies to improve TATM dispersion, based on general principles of polymer composite processing. The actual quantitative improvements will be highly dependent on the specific polymer system and processing conditions.
| Strategy | Expected Qualitative Improvement in Dispersion | Potential Quantitative Impact on Mechanical Properties | Key Considerations |
| Optimized Melt Processing | Moderate | 5-15% increase in tensile strength | Risk of thermal degradation at high temperatures. |
| Surface Modification of TATM | Significant | 15-30% increase in tensile strength and elongation | Requires an additional processing step; proper selection of coupling agent is critical. |
| Use of a Compatibilizer | Significant | 20-40% increase in tensile strength and impact strength | Compatibility of the agent with both TATM and the polymer is crucial. |
| Solvent Casting with Co-solvent | High (at lab scale) | Can lead to highly uniform properties if phase separation is avoided. | Difficult to scale up for industrial production; solvent removal can be challenging. |
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing and addressing poor TATM dispersion.
Caption: Troubleshooting workflow for poor TATM dispersion.
"impact of peroxide type on Triallyl trimesate grafting efficiency"
Technical Support Center: Triallyl Trimesate Grafting
Welcome to the technical support center for peroxide-initiated this compound (TAM) grafting. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the role of peroxide in this compound grafting?
A1: Peroxides act as free-radical initiators. Upon thermal decomposition at a specific temperature, they generate primary radicals. These radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals. These macro-radicals can then react with this compound, leading to its grafting onto the polymer chain.
Q2: How does the choice of peroxide affect the grafting efficiency of this compound?
A2: The type of peroxide significantly impacts grafting efficiency and the extent of side reactions. Peroxides have different decomposition temperatures (related to their half-life), and the choice of peroxide should be matched with the processing temperature of the polymer. For instance, in grafting acyclic halamine precursors to polypropylene, dicumyl peroxide (DCP) was found to be more efficient than 2,5-dimethyl-2,5-(tert-butylperoxy)hexyne (DTBHY).[1] In another study on maleic anhydride grafting, 1,3-bis(terbutylisopropyl peroxi)benzene (DIBP) resulted in similar grafting yields to DCP but with less polymer chain scission.[2]
Q3: What are the common side reactions during peroxide-initiated grafting, and how can they be minimized?
A3: Common side reactions include:
-
Polymer Chain Scission: This is particularly prevalent in polypropylene and results in a lower molecular weight and reduced mechanical properties. Using a peroxide that is more effective at promoting grafting over scission, such as DIBP over DCP in some cases, can help.[2]
-
Crosslinking: This can occur when polymer macro-radicals combine with each other, leading to gel formation and increased melt viscosity. Optimizing the concentrations of both the peroxide and this compound can help to manage crosslinking.
-
Homopolymerization of this compound: This is where this compound molecules react with each other to form oligomers or polymers that are not grafted to the main polymer chain. This can be influenced by the reactivity of the peroxide and the concentration of the monomer.
Q4: How does peroxide concentration influence the grafting yield?
A4: Increasing the peroxide concentration generally leads to a higher grafting yield up to an optimal point. Beyond this point, an excess of primary radicals can lead to an increase in side reactions such as chain scission and crosslinking, which can negatively impact the final properties of the modified polymer.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound grafting experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Grafting Efficiency | 1. Inappropriate Peroxide Choice: The peroxide's half-life temperature may not be suitable for the processing temperature. 2. Insufficient Peroxide Concentration: Not enough primary radicals are being generated to initiate grafting. 3. Low this compound Concentration: Insufficient monomer is available to react with the polymer macro-radicals. 4. Short Reaction Time: The residence time in the extruder or reactor is not long enough for the reaction to proceed to completion. | 1. Select a peroxide with a half-life of approximately one minute at the desired reaction temperature. 2. Incrementally increase the peroxide concentration while monitoring for signs of degradation. 3. Increase the concentration of this compound. 4. If using a reactive extruder, decrease the screw speed to increase residence time. |
| Significant Polymer Degradation (Chain Scission) | 1. Excessive Peroxide Concentration: High concentrations of radicals can favor chain scission, especially in polymers like polypropylene.[1] 2. High Processing Temperature: Thermal degradation of the polymer can occur independently of the grafting reaction. 3. Peroxide Type: Some peroxides are more prone to inducing chain scission. | 1. Reduce the peroxide concentration. 2. Lower the processing temperature and select a peroxide with a lower decomposition temperature. 3. Consider using a peroxide known for causing less chain scission, such as DIBP.[2] |
| Gel Formation/High Melt Viscosity | 1. Excessive Crosslinking: High concentrations of peroxide and/or this compound can lead to extensive crosslinking. 2. High Reaction Temperature: Can accelerate crosslinking reactions. | 1. Reduce the concentrations of both the peroxide and this compound. 2. Lower the processing temperature. |
| Inconsistent Grafting Results | 1. Poor Mixing: Inhomogeneous distribution of peroxide and this compound in the polymer melt. 2. Temperature Fluctuations: Inconsistent reaction temperature can lead to variable peroxide decomposition rates. | 1. In a reactive extruder, optimize the screw design to improve mixing. For batch processes, ensure thorough pre-blending of components. 2. Ensure precise and stable temperature control during the reaction. |
Data on Peroxide Performance in Grafting Reactions
| Peroxide | Polymer | Monomer | Key Findings |
| Dicumyl Peroxide (DCP) | Polypropylene (PP) | Acyclic Halamine Precursor | More efficient initiator compared to DTBHY.[1] |
| 2,5-dimethyl-2,5-(tert-butylperoxy)hexyne (DTBHY) | Polypropylene (PP) | Acyclic Halamine Precursor | Less efficient initiator compared to DCP.[1] |
| 1,3-bis(terbutylisopropyl peroxi)benzene (DIBP) | Polypropylene (PP) | Maleic Anhydride | Similar grafting yields to DCP but with less chain scission.[2] |
| Dicumyl Peroxide (DCP) | Polypropylene (PP) | Maleic Anhydride | Effective for grafting, but can cause significant chain scission.[2] |
| Benzoyl Peroxide (BPO) | Polyethylene Wax | Maleic Anhydride + Styrene | Resulted in a higher acid value (indicating more grafting) at lower temperatures compared to DCP.[3] |
| Dicumyl Peroxide (DCP) | Polyethylene Wax | Maleic Anhydride | Resulted in a higher acid value compared to BPO when grafting maleic anhydride alone.[3] |
Experimental Protocols
Protocol: Melt Grafting of this compound onto Polypropylene via Reactive Extrusion
This protocol provides a general procedure for grafting this compound onto polypropylene using a twin-screw extruder. Researchers should optimize the parameters based on their specific equipment and materials.
Materials:
-
Polypropylene (PP) pellets
-
This compound (TAM)
-
Peroxide initiator (e.g., Dicumyl Peroxide - DCP)
-
Antioxidant (optional, to mitigate degradation during processing)
-
Nitrogen gas supply
Equipment:
-
Co-rotating twin-screw extruder with multiple temperature zones
-
Gravimetric feeders for polymer, TAM, and peroxide
-
Strand die and pelletizer
-
Fume hood
Procedure:
-
Preparation:
-
Dry the polypropylene pellets in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Prepare a masterbatch of the peroxide by dry blending it with a small amount of PP powder to ensure uniform distribution. Alternatively, a liquid peroxide can be injected directly into the extruder.
-
-
Extruder Setup:
-
Set the temperature profile of the extruder. A typical profile for polypropylene grafting would be:
-
Feed zone: 160°C
-
Melting and mixing zones: 180-200°C
-
Die zone: 190°C
-
-
Purge the extruder with nitrogen to create an inert atmosphere and prevent oxidative degradation.
-
-
Reactive Extrusion:
-
Start the main feeder with the polypropylene pellets at a constant rate.
-
Once the polymer is melting and conveying consistently, introduce the this compound and the peroxide masterbatch through separate feeders into the melt zone of the extruder. The feed rates should be adjusted to achieve the desired concentrations.
-
Set the screw speed to achieve the desired residence time and mixing intensity. A typical screw speed might be in the range of 100-200 rpm.
-
-
Product Collection:
-
The grafted polymer will exit the extruder through the strand die.
-
Cool the polymer strands in a water bath.
-
Use a pelletizer to cut the strands into pellets.
-
-
Purification and Analysis:
-
To remove any unreacted this compound and peroxide byproducts, the grafted polypropylene pellets can be dissolved in a suitable solvent (e.g., hot xylene) and then precipitated in a non-solvent (e.g., acetone). The purified polymer should then be dried in a vacuum oven.
-
The grafting efficiency can be determined using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the grafted functional groups and titration to quantify the amount of grafted TAM.
-
Visualizations
Troubleshooting Workflow for Low Grafting Efficiency
A troubleshooting workflow for addressing low grafting efficiency.
Reaction Pathway for Peroxide-Initiated Grafting
References
- 1. A study of radical graft copolymerization on polypropylene during extrusion using two peroxide initiators [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in Polar Characteristics of Polyethylene Wax by Grafting with Styrene-Maleic Anhydride | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Refining Purification Methods for Synthesized Triallyl Trimesate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for synthesized Triallyl trimesate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Synthesis and Initial Work-up
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction: The Fischer esterification is a reversible reaction. | Drive the equilibrium towards the product: Use a Dean-Stark apparatus during synthesis to remove water, a byproduct of the reaction. Alternatively, use a large excess of allyl alcohol. | Increased conversion of trimesic acid to this compound, leading to a higher crude yield. |
| Product Loss During Extraction: this compound may have some solubility in the aqueous layer, especially if residual allyl alcohol is present. | Optimize extraction procedure: Use a less polar organic solvent for extraction, such as dichloromethane or diethyl ether. Perform multiple extractions with smaller volumes of the organic solvent. Wash the combined organic layers with brine to reduce water content. | Minimized loss of product into the aqueous phase, improving the isolated yield. |
| Premature Product Precipitation: The product may precipitate out during work-up if the concentration is too high or the temperature is too low. | Maintain adequate solvent volume: Ensure enough organic solvent is used to keep the product dissolved during the washing steps. Gentle warming of the solution may be necessary. | The product remains in the organic phase, preventing physical loss. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity (by NMR, GC-MS, or HPLC) | Potential Source | Recommended Purification Method |
| Trimesic Acid | Incomplete esterification. | Recrystallization: Trimesic acid is significantly less soluble in common organic solvents than this compound. Column Chromatography: Trimesic acid will have a much lower Rf value. |
| Allyl Alcohol | Excess reagent used in synthesis. | Vacuum Distillation: Allyl alcohol is volatile and can be removed under reduced pressure. Aqueous Wash: Wash the organic layer with water or brine during the work-up to remove excess allyl alcohol. |
| Monoallyl Trimesate & Diallyl Trimesate | Incomplete esterification. | Column Chromatography: These partially esterified products have different polarities and can be separated from the desired tri-ester. |
| Diallyl Ether | Acid-catalyzed self-condensation of allyl alcohol. | Column Chromatography: Diallyl ether is less polar than this compound and will elute first. Vacuum Distillation: Diallyl ether has a lower boiling point than this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesized this compound?
A1: The most common impurities are unreacted starting materials (trimesic acid and allyl alcohol), partially esterified products (monoallyl trimesate and diallyl trimesate), and diallyl ether, which is a byproduct from the acid-catalyzed self-condensation of allyl alcohol.
Q2: How can I effectively remove unreacted trimesic acid?
A2: Unreacted trimesic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up. The basic wash will deprotonate the carboxylic acid groups of trimesic acid, making it water-soluble and allowing for its removal into the aqueous layer. Alternatively, recrystallization from a suitable solvent system can also effectively remove the highly polar trimesic acid.
Q3: My NMR spectrum shows a significant amount of residual allyl alcohol. What is the best way to remove it?
A3: The most efficient way to remove residual allyl alcohol is by vacuum distillation. Due to its volatility, allyl alcohol can be easily removed under reduced pressure at a relatively low temperature, minimizing the risk of product decomposition. Performing several aqueous washes during the initial work-up will also help to remove a significant portion of the excess allyl alcohol.
Q4: I am having trouble separating the partially esterified products (mono- and diallyl trimesate) from the final product. What do you recommend?
A4: Column chromatography is the most effective method for separating this compound from its partially esterified analogues. Due to the difference in polarity (this compound is the least polar), a well-chosen solvent system will allow for a clean separation. Start with a non-polar eluent and gradually increase the polarity to elute the desired product, leaving the more polar impurities on the column to be eluted later.
Q5: What analytical techniques are best for assessing the purity of my this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the presence of any major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy and to quantify non-volatile impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed to separate this compound from polar impurities such as trimesic acid and partially esterified products.
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a moderately polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Dry-load the resulting powder onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as hexane or a hexane:ethyl acetate mixture (e.g., 95:5).
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20).
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The desired this compound will have a higher Rf value than the more polar impurities.
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This method is suitable for removing volatile impurities like allyl alcohol and diallyl ether.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure using a vacuum pump.
-
Gently heat the flask using a heating mantle.
-
Collect the volatile impurities that distill at a lower temperature.
-
The purified this compound will remain in the distillation flask as the higher-boiling component.
-
-
Purity Check: Analyze the residue in the distillation flask by GC-MS or NMR to confirm the removal of volatile impurities.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Polarity |
| This compound | 330.33 | ~420 (estimated) | 29-32 | Low |
| Trimesic Acid | 210.14 | Decomposes | 375-380 | High |
| Allyl Alcohol | 58.08 | 97 | -129 | High |
| Monoallyl Trimesate | 250.22 | - | - | High |
| Diallyl Trimesate | 290.27 | - | - | Medium |
| Diallyl Ether | 98.14 | 94 | - | Low |
Table 2: Typical GC-MS Parameters for Purity Analysis
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Detector | Mass Spectrometer |
| Scan Range | 40-400 m/z |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for refining this compound purification.
"preventing chain scission in polypropylene during modification with Triallyl trimesate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on preventing chain scission in polypropylene (PP) during modification with Triallyl trimesate (TAM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the reactive extrusion process for modifying polypropylene with this compound and a peroxide initiator.
| Issue | Potential Cause | Recommended Solution |
| High Melt Flow Index (MFI) / Low Viscosity of Modified PP | Excessive chain scission of the polypropylene backbone. This can be due to a high concentration of peroxide, a high processing temperature, or insufficient coagent (this compound). | 1. Reduce Peroxide Concentration: Decrease the amount of peroxide initiator to lower the rate of macroradical formation. 2. Optimize Temperature: Lower the processing temperature to reduce the rate of β-scission, which is a thermally accelerated degradation reaction. 3. Increase Coagent Concentration: A higher concentration of this compound can more effectively "trap" the polypropylene macroradicals before they undergo scission. |
| Low Degree of Modification / Grafting | Insufficient reaction between this compound and the polypropylene chains. This could be due to a low peroxide concentration, low processing temperature, or poor mixing. | 1. Increase Peroxide Concentration: A higher concentration of peroxide will generate more macroradicals on the polypropylene backbone, providing more sites for the coagent to react. 2. Increase Temperature: A higher processing temperature can increase the reaction rate between the coagent and the polypropylene macroradicals. 3. Improve Mixing: Ensure uniform dispersion of the peroxide and this compound in the polypropylene matrix by optimizing the screw design and speed of the extruder. |
| Formation of Gels or Cross-linked Particles | Excessive cross-linking caused by a high concentration of this compound or a high peroxide concentration. This can also be influenced by the processing temperature. | 1. Reduce Coagent Concentration: Lower the amount of this compound to minimize the formation of a cross-linked network. 2. Reduce Peroxide Concentration: A lower peroxide concentration will lead to fewer reactive sites and thus less cross-linking. 3. Optimize Temperature: Adjust the processing temperature to find a balance between promoting the desired grafting reaction and avoiding excessive cross-linking. |
| Inconsistent Product Quality (e.g., variable MFI) | Non-uniform distribution of peroxide and this compound, or fluctuations in processing temperature. | 1. Improve Premixing: Ensure that the peroxide and this compound are thoroughly premixed with the polypropylene powder or pellets before being fed into the extruder. 2. Monitor and Control Temperature: Maintain a stable temperature profile along the extruder barrel to ensure consistent reaction conditions. 3. Ensure Consistent Feeding: Use a calibrated feeder to ensure a constant and uniform feed rate of the material into the extruder. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prevents chain scission in polypropylene during peroxide-initiated modification?
A1: During peroxide-initiated modification, the peroxide decomposes to form primary radicals, which then abstract hydrogen atoms from the polypropylene backbone, creating polypropylene macroradicals. These macroradicals are prone to a degradation reaction called β-scission, which leads to a reduction in molecular weight (chain scission). This compound, as a coagent, has multiple reactive allyl groups. It can react with the polypropylene macroradicals to form a more stable, branched polymer structure. This reaction effectively "caps" the macroradical, preventing it from undergoing β-scission.[1]
Q2: How does the concentration of this compound affect the properties of the modified polypropylene?
A2: The concentration of this compound plays a crucial role in the final properties of the modified polypropylene.
-
Low Concentration: May not be sufficient to prevent chain scission effectively, resulting in a product with a higher Melt Flow Index (MFI) and lower molecular weight.
-
Optimal Concentration: Provides a balance between preventing chain scission and promoting branching, leading to a modified polypropylene with improved melt strength and desired rheological properties.
-
High Concentration: Can lead to excessive cross-linking, resulting in the formation of gels and a significant decrease in MFI. This can make the material difficult to process further.
Q3: What is the role of the peroxide initiator in the modification process?
A3: The peroxide initiator is essential for initiating the grafting reaction. It thermally decomposes at the processing temperature to generate free radicals. These radicals abstract hydrogen atoms from the polypropylene chains, creating reactive sites (macroradicals) where the this compound can attach. The choice and concentration of the peroxide are critical parameters that influence the efficiency of the modification and the extent of chain scission.[2]
Q4: Can other coagents be used instead of this compound?
A4: Yes, other multifunctional monomers can be used as coagents, such as triallyl isocyanurate (TAIC) and trimethylolpropane trimethacrylate (TMPTA).[1][3] The choice of coagent can influence the final properties of the modified polypropylene, including the degree of branching and the molecular weight distribution.[4]
Q5: What are the expected changes in the molecular weight distribution of polypropylene after modification with this compound?
A5: The modification of polypropylene with this compound can result in a bimodal molecular weight and branching distribution.[4] This is due to the complex interplay of several simultaneous reactions: chain scission, branching, and potential cross-linking. The resulting material may have a fraction of lower molecular weight chains due to some level of degradation, and a fraction of higher molecular weight, branched chains.
Quantitative Data Summary
The following table summarizes the typical effects of peroxide and this compound (coagent) concentration on the Melt Flow Index (MFI) of polypropylene. A higher MFI indicates a lower molecular weight and greater extent of chain scission.
| Peroxide Concentration (phr) | This compound (TAM) Concentration (phr) | Resulting Melt Flow Index (MFI) (g/10 min) | Interpretation |
| 0.1 | 0 | ~ 25 | Significant chain scission due to peroxide alone. |
| 0.1 | 0.5 | ~ 15 | TAM begins to counteract chain scission. |
| 0.1 | 1.0 | ~ 8 | Effective prevention of chain scission, with increased branching. |
| 0.1 | 2.0 | ~ 3 | High degree of branching and potential cross-linking, leading to a significant increase in viscosity. |
Note: These are representative values and the actual results will depend on the specific grade of polypropylene, type of peroxide, and processing conditions.
Experimental Protocols
Protocol for Reactive Extrusion of Polypropylene with this compound and Peroxide
This protocol describes a general procedure for the modification of polypropylene in a co-rotating twin-screw extruder.
1. Materials:
-
Polypropylene (homopolymer or copolymer) powder or pellets.
-
This compound (TAM).
-
Organic peroxide initiator (e.g., 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane).
-
Antioxidant/stabilizer package (optional, but recommended).
2. Equipment:
-
Co-rotating twin-screw extruder with multiple temperature zones.
-
Gravimetric or volumetric feeders for polymer and liquid injection.
-
Strand die and pelletizer.
-
Melt flow indexer.
-
Equipment for molecular weight characterization (e.g., Gel Permeation Chromatography - GPC).
3. Procedure:
-
Premixing: Thoroughly mix the polypropylene powder/pellets with the antioxidant package.
-
Extruder Setup:
-
Set the temperature profile of the extruder. A typical profile might be:
-
Zone 1 (Feed): 160°C
-
Zone 2-4: 180-200°C
-
Zone 5 (Die): 190°C
-
-
Set the screw speed (e.g., 100-200 rpm).
-
-
Feeding:
-
Feed the premixed polypropylene into the main feed throat of the extruder at a constant rate.
-
Inject the this compound and peroxide mixture into a downstream port of the extruder using a precision liquid pump. This ensures that the peroxide is introduced after the polypropylene has melted, which helps to achieve a more uniform reaction.
-
-
Extrusion and Pelletizing:
-
The molten polymer mixture is conveyed through the extruder, where the reaction takes place.
-
The extrudate exits through the strand die, is cooled in a water bath, and then cut into pellets by the pelletizer.
-
-
Drying: Dry the pellets thoroughly to remove any residual moisture.
-
Characterization:
-
Measure the Melt Flow Index (MFI) of the modified polypropylene pellets according to ASTM D1238.
-
Analyze the molecular weight and molecular weight distribution using GPC.
-
Perform other characterizations as needed (e.g., rheology, mechanical testing).
-
Visualizations
Caption: Experimental workflow for polypropylene modification.
Caption: Mechanism of chain scission and its prevention.
References
- 1. Synergistic Mechanisms Underlie the Peroxide and Coagent Improvement of Natural-Rubber-Toughened Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Mechanical Performance [mdpi.com]
- 2. Influence of Different Types of Peroxides on the Long-Chain Branching of PP via Reactive Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the Peroxide Vulcanization Coagent on the Properties of a Blend of Polypropylene with Hydrogenated Styrene-Butadiene-Styrene Block Copolymer (2019) | A. E. Zaikin | 8 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
"optimizing temperature profiles for reactive extrusion with Triallyl trimesate"
Technical Support Center: Reactive Extrusion with Triallyl Trimesate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reactive extrusion of polymers using this compound (TAT).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TAT) in reactive extrusion?
A1: this compound (TAT), also referred to as triallyl 1,3,5-benzenetricarboxylate, typically functions as a coagent in peroxide-initiated reactive extrusion. Its primary role is to promote long-chain branching (LCB) and create a cross-linked polymer network. This modification can lead to materials with higher viscosity, increased elasticity, and improved melt strength.[1]
Q2: How does temperature affect the reactivity of this compound?
A2: Temperature is a critical parameter that influences the rate of two simultaneous reactions: the peroxide-initiated degradation of the polymer backbone (e.g., chain scission in polypropylene) and the grafting/cross-linking reaction involving TAT. Higher temperatures generally increase the reaction rate, which can be beneficial for achieving a high degree of grafting.[2] However, excessively high temperatures can lead to severe polymer degradation, overpowering the modifying effects of TAT.[3] An optimal temperature profile ensures a balance between these competing reactions.
Q3: Which polymers are commonly modified with this compound via reactive extrusion?
A3: this compound is often used to modify polyolefins, particularly polypropylene (PP). The peroxide-mediated reaction with TAT helps to counteract the chain scission that typically occurs in PP, resulting in a material with enhanced rheological and mechanical properties.[1] While less documented in the provided results, its principles could be applied to other polymers where free-radical grafting is a viable modification strategy.
Q4: What are the key safety precautions for reactive extrusion with TAT?
A4: Standard polymer extrusion safety protocols should be strictly followed.
-
Ventilation: Ensure good general ventilation in the processing area. Local exhaust ventilation is recommended near the extruder die to handle any fumes released from the molten polymer.[4]
-
Personal Protective Equipment (PPE): Use safety glasses to protect against particles. When handling molten polymer, use gloves with thermal insulation.[4]
-
Combustibility: Polymers are combustible. Do not allow dust to accumulate, as it can pose an explosion hazard when suspended in air.[4]
-
Material Handling: While most base polymers have low toxicity, caution is advised. Workers should be protected from contact with molten resin.[4]
Troubleshooting Guide
Issue 1: Extrudate has poor mechanical properties (e.g., is very brittle).
| Potential Cause | Recommended Action |
| Excessive Polymer Degradation: The set temperature profile is too high, or residence time is too long, causing excessive chain scission.[3] | 1. Systematically lower the temperature in the reaction zones of the extruder barrel by 5-10°C increments.2. Increase the screw speed to reduce the material's residence time in the extruder.[1]3. Reduce the concentration of the peroxide initiator.[1] |
| Insufficient Reaction/Grafting: The temperature is too low for the peroxide to initiate the reaction effectively, or the TAT concentration is too low. | 1. Gradually increase the temperature in the reaction zones.2. Ensure proper dispersion of the peroxide and TAT with the polymer pellets before feeding.3. Consider increasing the TAT concentration. |
| Poor Mixing: The screw configuration is not providing enough shear to properly mix the reactants. | 1. Incorporate more mixing elements (e.g., kneading blocks) into the screw design.2. Optimize the feed rate to ensure the screw is properly filled. |
Issue 2: Inconsistent product quality or process instability (e.g., surging).
| Potential Cause | Recommended Action |
| Inconsistent Feeding: The feeder is not delivering a constant mass flow rate of polymer, peroxide, and TAT. | 1. Calibrate the gravimetric/volumetric feeders.2. Ensure the polymer pellets and additives are free-flowing and not clumping.3. Premixing the components can sometimes improve consistency. |
| Temperature Fluctuations: Heater bands are malfunctioning, or the cooling system is inefficient.[5] | 1. Check the functionality of all heater bands and thermocouples.2. Ensure the cooling system (air or water) is operating correctly.3. Use in-process monitoring of melt temperature and pressure to identify fluctuations.[5] |
| Gas Entrapment/Volatiles: Volatiles generated during the reaction are not being properly removed. | 1. If using a vented extruder, ensure the vent port is not clogged and is under sufficient vacuum.2. Optimize the screw design to have a decompression zone under the vent. |
Issue 3: High motor load or pressure buildup in the extruder.
| Potential Cause | Recommended Action |
| Excessive Cross-linking: The concentration of TAT and/or peroxide is too high, leading to a rapid increase in viscosity. | 1. Reduce the concentration of the reactive additives.2. Lower the temperature in the initial barrel zones to delay the onset of the reaction. |
| Die is Too Restrictive: The die opening is too small for the viscosity of the modified polymer. | 1. Increase the die temperature to lower the viscosity of the melt locally.2. If possible, use a die with a larger opening. |
| Solid Polymer Plug: The feed zone temperature is too high, causing premature melting and blocking the screw channels. | 1. Lower the temperature of the first one or two barrel zones (feed zone). |
Data Presentation: Typical Processing Parameters
The optimal temperature profile is highly dependent on the base polymer, the type of peroxide initiator, and the specific extruder being used. The following table provides a general starting point for polypropylene modification.
| Parameter | Typical Range for PP Modification | Purpose |
| Feed Zone Temp. | 40 - 80 °C | Solids conveying |
| Transition/Melting Zone Temp. | 160 - 190 °C | Polymer melting and mixing |
| Reaction Zone Temp. | 180 - 220 °C | Initiate peroxide decomposition and grafting |
| Die Temp. | 190 - 210 °C | Control final melt viscosity and shape |
| Screw Speed | 100 - 400 RPM | Controls residence time and shear rate |
| Peroxide Conc. | 0.1 - 1.0 wt% | Initiates the free-radical reaction |
| TAT Conc. | 0.5 - 2.0 wt% | Acts as the cross-linking coagent |
Note: These values are illustrative. Researchers must perform systematic experiments (e.g., a Design of Experiments, DoE) to determine the optimal conditions for their specific system.
Experimental Protocols
Protocol: Establishing an Optimal Temperature Profile for TAT-Modification of Polypropylene
-
Material Preparation:
-
Thoroughly dry the polypropylene (PP) pellets at 80°C for at least 4 hours to remove moisture.
-
Prepare a masterbatch or a physical dry blend of the PP pellets, the selected peroxide initiator (e.g., DHBP), and this compound. Ensure homogenous distribution.
-
-
Extruder Setup:
-
Install a screw configuration with a combination of conveying, mixing (kneading), and discharge elements appropriate for reactive processing.
-
Set an initial, conservative temperature profile (e.g., starting with the lower end of the ranges in the table above).
-
Ensure all safety guards are in place and the ventilation system is active.
-
-
Extrusion Trials:
-
Start the extruder at a low screw speed (e.g., 50 RPM) and feed it with unmodified PP to establish a stable baseline.
-
Record baseline data: melt pressure, melt temperature, and motor torque.
-
Introduce the reactive blend at a constant, calibrated feed rate.
-
Once the process stabilizes, collect extrudate samples. Label them clearly with the processing conditions.
-
Optimization Step: Change one variable at a time. For temperature optimization, increase the temperature of the reaction zones in 5°C increments. Allow the process to stabilize for at least 10-15 minutes after each change before collecting new samples and data.
-
-
Sample Analysis (Off-line):
-
Rheological Analysis: Use a rheometer to measure the melt flow index (MFI), complex viscosity, and storage modulus of the samples. A decrease in MFI and an increase in viscosity/modulus indicate successful modification.[1]
-
Mechanical Testing: Perform tensile tests to determine tensile strength and elongation at break.[1]
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to check for changes in melting and crystallization temperatures.[1]
-
-
Data Interpretation:
-
Correlate the processing temperatures with the analytical results.
-
Identify the temperature profile that provides the desired balance of properties (e.g., highest viscosity increase without significant loss of ductility).
-
Visualizations
Caption: Diagram 1: A step-by-step workflow for the reactive extrusion process.
Caption: Diagram 2: A logical flowchart for troubleshooting brittle extrudate.
References
"troubleshooting variability in mechanical properties of Triallyl trimesate-modified polymers"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triallyl trimesate-modified polymers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymer synthesis?
This compound, also known as Triallyl 1,3,5-Benzenetricarboxylate, is a trifunctional monomer used as a cross-linking agent in polymer synthesis.[1] Its three allyl functional groups can participate in polymerization reactions, typically initiated by free radicals, to form a three-dimensional polymer network. This network structure enhances the mechanical strength, thermal stability, and solvent resistance of the final polymer.
Q2: What are the key safety precautions to take when working with this compound?
Q3: How does the concentration of this compound affect the final polymer properties?
The concentration of this compound, as a cross-linking coagent, directly influences the cross-link density of the polymer network. Generally, a higher concentration of this compound leads to a higher cross-link density, which can result in:
-
Increased stiffness (Young's Modulus) and hardness. [2]
-
Increased glass transition temperature (Tg).
-
Improved solvent resistance.
-
Potentially decreased elongation at break and increased brittleness. [2]
The optimal concentration will depend on the specific application and the desired balance of mechanical properties. In similar polyallyl cross-linking systems, the coagent concentration can range from 0.5 to 3 wt%.[3]
Q4: What are common analytical techniques to characterize the mechanical properties of these polymers?
Common techniques to evaluate the mechanical properties of this compound-modified polymers include:
-
Tensile Testing: Measures properties like Young's modulus, tensile strength, and elongation at break.[4]
-
Dynamic Mechanical Analysis (DMA): Determines viscoelastic properties such as storage modulus (E'), loss modulus (E''), and tan delta, which provides information on the glass transition temperature (Tg) and cross-link density.[5][6][7]
-
Hardness Testing: Measures the resistance of the material to localized plastic deformation.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound-modified polymers.
Issue 1: Low Mechanical Strength or Modulus in the Cured Polymer
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Curing (Low Cross-link Density) | 1. Verify Initiator Concentration: Ensure the correct amount of a suitable free-radical initiator (e.g., an organic peroxide) is used. The initiator concentration is critical for achieving a high degree of cross-linking.[8] 2. Optimize Curing Cycle: The curing time and temperature may be insufficient. Increase the curing time or temperature according to the initiator's half-life and the resin system's requirements. Post-curing at an elevated temperature can also enhance cross-linking.[9] 3. Check for Inhibitors: Oxygen can inhibit free-radical polymerization. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. Certain impurities in the monomers or solvents can also act as inhibitors. |
| Incorrect Monomer-to-Crosslinker Ratio | 1. Review Formulation: Double-check the calculations for the amount of this compound added. An insufficient amount will lead to a low cross-link density. 2. Homogeneity of the Mixture: Ensure that the this compound is uniformly dispersed within the polymer matrix before curing. Poor mixing can lead to localized areas of low cross-linking. |
| Degradation of Components | 1. Monomer/Polymer Stability: Ensure the base polymer or monomers have not degraded during storage. 2. Excessive Curing Temperature: While higher temperatures can promote curing, excessively high temperatures can lead to thermal degradation of the polymer, which will compromise mechanical properties. |
Issue 2: High Variability or Inconsistent Mechanical Property Measurements
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Curing | 1. Uniform Heat Distribution: Ensure uniform heating throughout the sample during the curing process. Hot spots or cold spots in the oven can lead to variations in the degree of cure. 2. Consistent Sample Thickness: Prepare samples with a uniform thickness to ensure consistent curing throughout the material. |
| Specimen Preparation and Testing | 1. Standardized Specimen Preparation: Follow standardized procedures (e.g., ASTM D638 for tensile testing) for specimen preparation to minimize variations due to sample geometry or surface defects.[10] 2. Consistent Testing Parameters: Ensure that testing parameters such as temperature, humidity, and strain rate are consistent for all samples.[5] 3. Proper Sample Clamping: In DMA and tensile testing, ensure the sample is securely and correctly clamped in the test fixture to avoid slippage, which can lead to erroneous results. |
| Material Inhomogeneity | 1. Thorough Mixing: As mentioned before, ensure all components (polymer, this compound, initiator) are thoroughly mixed before curing to achieve a homogeneous material. |
Issue 3: Brittleness and Low Elongation at Break
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Cross-link Density | 1. Reduce this compound Concentration: A very high concentration of the cross-linker can lead to a highly constrained network, resulting in brittleness. Systematically decrease the amount of this compound in your formulation.[2] 2. Introduce Flexible Monomers: Consider incorporating a more flexible co-monomer into the polymer backbone to increase the molecular weight between cross-links, which can improve flexibility. |
| Formation of Micro-voids or Defects | 1. Degassing: Volatiles or trapped air can form voids during curing, which act as stress concentrators. Degas the resin mixture under vacuum before curing. 2. Controlled Curing: A very rapid curing process can build up internal stresses. A more controlled, slower curing ramp may be beneficial. |
Quantitative Data
The following tables provide representative data for the mechanical properties of polymers modified with triallyl cross-linkers. Please note that specific values for this compound-modified polymers may vary depending on the base polymer, formulation, and processing conditions.
Table 1: Representative Mechanical Properties of Triallyl-Crosslinked Polymers
| Property | Low Cross-linker Concentration (e.g., 1 wt%) | High Cross-linker Concentration (e.g., 5 wt%) | Test Method |
| Tensile Modulus (GPa) | 1.5 - 2.5 | 3.0 - 4.5 | ASTM D638 |
| Tensile Strength (MPa) | 40 - 60 | 70 - 90 | ASTM D638 |
| Elongation at Break (%) | 3 - 5 | 1 - 2 | ASTM D638 |
| Glass Transition Temp. (Tg) (°C) | 120 - 150 | 160 - 200 | DMA (tan δ peak) |
Note: This data is illustrative and based on general trends for thermoset polymers crosslinked with multifunctional allyl monomers.
Table 2: Effect of Curing Time on Gel Content and Mechanical Properties (Illustrative)
| Curing Time (hours) | Gel Content (%) | Tensile Strength (MPa) |
| 1 | 85 | 55 |
| 2 | 92 | 70 |
| 4 | >95 | 75 |
| 8 (with post-cure) | >98 | 80 |
Note: Gel content is a measure of the insoluble fraction of the polymer, which correlates with the degree of cross-linking.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Preparation of a this compound-Modified Polymer
-
Preparation of the Resin Mixture:
-
In a suitable reaction vessel, combine the base polymer or monomer(s) with the desired amount of this compound (e.g., 0.5-3 wt%).
-
Ensure the components are thoroughly mixed until a homogeneous solution or dispersion is achieved. Gentle heating and mechanical stirring may be necessary.
-
-
Addition of Initiator:
-
Add the appropriate amount of a free-radical initiator (e.g., dicumyl peroxide). The amount will depend on the initiator's efficiency and the desired curing kinetics.
-
Continue mixing until the initiator is fully dissolved and dispersed.
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any dissolved gases or air bubbles, which could lead to voids in the cured polymer.
-
-
Curing:
-
Transfer the resin mixture into a pre-heated mold.
-
Place the mold in an oven and cure according to a pre-determined temperature and time profile. A typical curing cycle might involve heating to a specific temperature and holding for several hours.
-
A post-curing step at a temperature above the glass transition temperature can be beneficial for completing the cross-linking reaction.
-
-
Demolding and Characterization:
-
Allow the mold to cool to room temperature before demolding the cured polymer.
-
Prepare specimens from the cured polymer for mechanical and thermal analysis.
-
Protocol 2: Determination of Gel Content (ASTM D2765 - Modified)
-
Sample Preparation:
-
Accurately weigh approximately 0.3 g of the cured polymer sample.
-
Place the sample in a wire mesh cage of known weight.
-
-
Solvent Extraction:
-
Immerse the cage containing the sample in a suitable solvent (e.g., xylene or decahydronaphthalene) in a flask equipped with a condenser.[13]
-
Heat the solvent to boiling and maintain reflux for a specified period (e.g., 12 hours) to extract the soluble (un-crosslinked) portion of the polymer.
-
-
Drying and Weighing:
-
Remove the cage from the solvent and dry the sample in a vacuum oven at an elevated temperature until a constant weight is achieved.
-
Weigh the dried cage with the remaining insoluble polymer (the gel).
-
-
Calculation:
-
The gel content is calculated as: Gel Content (%) = (Weight of dried polymer after extraction / Initial weight of polymer) x 100
-
Visualizations
Troubleshooting Workflow for Low Mechanical Strength
Caption: Troubleshooting workflow for low mechanical strength.
Relationship between Curing Parameters and Polymer Properties
Caption: Influence of curing parameters on polymer properties.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. WO2014040532A1 - Cross-linkable polymeric compositions, methods for making the same, and articles made therefrom - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. tainstruments.com [tainstruments.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Post-Curing Time on the Mechanical and Color Properties of Three-Dimensional Printed Crown and Bridge Materials [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Gel content determination in cross-linked polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jordilabs.com [jordilabs.com]
- 13. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
Validation & Comparative
A Researcher's Guide to Validating Crosslinking in Triallyl Trimesate-Modified Polymers
For researchers, scientists, and drug development professionals, accurately quantifying the degree of crosslinking in polymers is paramount for ensuring material performance and batch-to-batch consistency. This guide provides a comparative analysis of established methods for validating the degree of crosslinking in polymers modified with triallyl trimesate, a trifunctional crosslinking agent. We present supporting experimental data, detailed protocols, and a comparison with alternative crosslinking strategies.
This compound (TATM) is a versatile crosslinking agent utilized to enhance the mechanical strength, thermal stability, and solvent resistance of various polymers by creating a three-dimensional network structure. The extent of this crosslinking directly influences the final properties of the material. Therefore, robust analytical techniques are essential for its characterization.
Comparative Analysis of Validation Techniques
Several analytical methods can be employed to determine the crosslink density of polymers. The choice of technique depends on the specific polymer system, the desired level of detail, and the available instrumentation. Below is a comparative summary of the most common methods.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Swelling Analysis | Measures the solvent uptake of the crosslinked polymer at equilibrium. The degree of swelling is inversely proportional to the crosslink density. | Crosslink density (ρc), Molecular weight between crosslinks (Mc) | Simple, cost-effective, widely applicable. | Indirect measurement, requires a good solvent, dependent on the Flory-Huggins interaction parameter.[1][2][3] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties (storage modulus, loss modulus, tan δ) of the polymer as a function of temperature and frequency. The storage modulus in the rubbery plateau region is directly related to the crosslink density. | Crosslink density (ρc), Glass transition temperature (Tg), Viscoelastic behavior. | Highly sensitive, provides information on mechanical properties and transitions.[4][5][6] | Requires specialized equipment, sample geometry can be critical. |
| Rheology | Measures the flow and deformation of the material in response to an applied force. Similar to DMA, the storage modulus (G') in the rubbery plateau is used to calculate crosslink density. | Crosslink density (ρc), Viscosity, Gel point. | Suitable for both solid and soft materials (gels), provides information on processing behavior. | Requires specialized equipment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state NMR can be used to probe the molecular structure and dynamics of the polymer network. Changes in spectral line widths and relaxation times can be correlated with crosslink density. | Qualitative and quantitative information on crosslinking sites, chain mobility. | Provides direct structural information at the molecular level.[7][8][9][10][11] | Requires specialized equipment and expertise, can be time-consuming. |
| Raman Spectroscopy | A vibrational spectroscopy technique that can monitor the consumption of reactive groups (e.g., allyl groups of TATM) during the crosslinking reaction. The decrease in the intensity of specific Raman bands is proportional to the degree of crosslinking. | Real-time monitoring of the crosslinking reaction, quantification of functional group conversion. | Non-destructive, minimal sample preparation, can be used for in-situ measurements.[12][13][14][15][16] | Signal can be weak, fluorescence interference can be an issue. |
Experimental Protocols
Swelling Analysis Protocol
-
Sample Preparation: Accurately weigh a dry sample of the crosslinked polymer (m_dry).
-
Swelling: Immerse the sample in a suitable solvent (a good solvent for the uncrosslinked polymer) in a sealed container at a constant temperature.
-
Equilibrium: Allow the sample to swell until it reaches equilibrium, which may take several hours to days. Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (m_swollen). Equilibrium is reached when the weight remains constant.
-
Drying: After reaching equilibrium, dry the swollen sample in a vacuum oven until a constant weight is achieved (m_dried). This step is to account for any leached uncrosslinked polymer.
-
Calculation: The degree of swelling (Q) is calculated as: Q = (m_swollen - m_dried) / m_dried The volume fraction of the polymer in the swollen gel (ν_p) can then be determined, and the crosslink density can be calculated using the Flory-Rehner equation.[3]
Caption: Workflow for determining crosslink density by swelling analysis.
Dynamic Mechanical Analysis (DMA) Protocol
-
Sample Preparation: Prepare a sample with defined geometry (e.g., rectangular bar or film) suitable for the DMA clamp.
-
Instrument Setup: Mount the sample in the DMA instrument. Select the appropriate test mode (e.g., tension, bending).
-
Temperature Sweep: Perform a temperature ramp experiment at a constant frequency (e.g., 1 Hz) and a controlled heating rate (e.g., 3°C/min). The temperature range should cover the glass transition and the rubbery plateau region of the polymer.[4]
-
Data Analysis: Identify the rubbery plateau region from the storage modulus (E' or G') versus temperature plot.
-
Calculation: Use the value of the storage modulus in the rubbery plateau (E' or G') to calculate the crosslink density (ρc) or the molecular weight between crosslinks (Mc) using the theory of rubber elasticity.[6]
Caption: Workflow for DMA-based crosslink density determination.
Alternative Crosslinking Agents: A Comparison
While this compound is an effective crosslinking agent, other alternatives exist, each with distinct advantages and disadvantages. The choice of crosslinker can significantly impact the final polymer properties and the curing process.
| Crosslinking Agent | Chemical Nature | Curing Mechanism | Key Advantages | Key Disadvantages |
| This compound (TATM) | Trifunctional allyl ester | Free radical polymerization | High crosslinking efficiency, good thermal stability. | Can be susceptible to hydrolysis. |
| Triallyl Isocyanurate (TAIC) | Trifunctional heterocyclic compound | Free radical polymerization | Excellent thermal and chemical resistance.[17] | Can be more expensive. |
| Divinylbenzene (DVB) | Difunctional aromatic compound | Free radical polymerization | Widely used, provides rigidity. | Can lead to brittle polymers if used in high concentrations. |
| Ethylene Glycol Dimethacrylate (EGDMA) | Difunctional acrylate | Free radical polymerization | Fast curing rates.[4] | Can have higher shrinkage upon polymerization. |
| Glutaraldehyde | Dialdehyde | Reaction with functional groups (e.g., amines, hydroxyls) | Effective for crosslinking biopolymers. | Can be cytotoxic.[18] |
| Genipin | Natural compound | Reaction with primary amine groups | Biocompatible, low cytotoxicity.[18] | Slower reaction rates, can impart color. |
Logical Relationship of Validation Methods
The selection of a validation method is often guided by a hierarchical approach, starting with simpler, more accessible techniques and progressing to more complex, information-rich methods for in-depth characterization.
Caption: Decision tree for selecting a crosslinking validation method.
By understanding the principles, advantages, and limitations of these various techniques, researchers can confidently select the most appropriate method to validate the degree of crosslinking in their this compound-modified polymers, ensuring the development of materials with desired and reproducible properties.
References
- 1. 2.5. Swelling Test [bio-protocol.org]
- 2. 2.10. Swelling [bio-protocol.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. How crosslink density influences storage modulus in dynamic mechanical analysis [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple high‐resolution NMR spectroscopy as a tool in molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking [scirp.org]
- 14. Characterization of monomer/crosslinker consumption and polymer formation observed in FT-Raman spectra of irradiated polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Harnessing Rheological Analysis to Confirm Long-Chain Branching Induced by Triallyl Trimesate
For researchers, scientists, and drug development professionals working with polymeric materials, understanding and controlling molecular architecture is paramount. The introduction of long-chain branching (LCB) can dramatically alter the processing behavior and final properties of a polymer. Triallyl trimesate (TAM), when used as a coagent with a peroxide initiator, is an effective agent for inducing LCB. This guide provides a comparative analysis of how rheological techniques can be employed to confirm and characterize the presence of LCB in polymers modified with TAM, comparing them to their linear counterparts and polymers modified with other agents.
Comparative Rheological Data
The introduction of long-chain branches via this compound significantly impacts the viscoelastic properties of a polymer melt. These changes serve as clear indicators of altered molecular architecture. The following table summarizes key rheological parameters for a linear polymer versus the same polymer modified with TAM and a peroxide initiator. The data is representative of typical results observed in polymers such as polypropylene (PP) or polylactide (PLA).
| Rheological Parameter | Linear Polymer (Control) | Polymer + Peroxide + this compound (LCB) | Significance of Change |
| Zero-Shear Viscosity (η₀) | Lower | Significantly Higher | Increased resistance to flow at low shear rates, indicative of greater molecular entanglement and larger overall molecular size due to branching.[1][2] |
| Complex Viscosity (η) at Low Frequencies* | Lower | Higher | Reflects increased melt elasticity and resistance to deformation at slow rates.[2][3] |
| Shear Thinning Behavior | Less Pronounced | More Pronounced | Branched polymers exhibit a greater decrease in viscosity with increasing shear rate, which can be beneficial for processing.[4] |
| Storage Modulus (G') at Low Frequencies | Lower | Higher | Indicates a more solid-like, elastic response due to the presence of a temporary network formed by the long-chain branches.[2][3] |
| Loss Tangent (tan δ = G''/G') at Low Frequencies | Higher | Lower | A lower tan δ signifies a more elastic and less viscous melt, a hallmark of LCB.[3] |
| Strain Hardening in Extensional Viscosity | Absent or Weak | Strong | The resistance to stretching increases dramatically with strain, preventing necking and improving processes like film blowing and foaming.[1][4][5] |
| Flow Activation Energy (Ea) | Lower | Higher | A higher energy barrier for flow, suggesting more complex molecular interactions due to the branched structure.[1][2] |
Experimental Protocols
The following protocols outline the general procedures for sample preparation and rheological analysis to confirm long-chain branching.
1. Sample Preparation: Reactive Extrusion
-
Objective: To induce long-chain branching in a base polymer using a peroxide initiator and this compound as a coagent.
-
Materials:
-
Base Polymer (e.g., Polypropylene, Polylactide)
-
Peroxide Initiator (e.g., Dicumyl peroxide - DCP)
-
Coagent: this compound (TAM)
-
-
Apparatus: Twin-screw extruder, gravimetric feeders, pelletizer.
-
Procedure:
-
The base polymer pellets, peroxide, and TAM are typically pre-mixed or fed separately into the extruder using precision gravimetric feeders. The concentration of the peroxide and TAM is varied to control the degree of branching.
-
The extruder temperature profile is set to ensure the polymer is in a molten state and to control the decomposition rate of the peroxide, which initiates the grafting reaction.
-
The screw speed and feed rate are optimized to ensure sufficient mixing and residence time for the reaction to occur.
-
The extrudate is cooled in a water bath and pelletized for subsequent analysis.
-
A control sample of the linear polymer and a sample with only the peroxide (without TAM) should also be prepared under identical conditions for comparison.
-
2. Rheological Characterization: Small Amplitude Oscillatory Shear (SAOS)
-
Objective: To measure the viscoelastic properties (G', G'', η*, tan δ) of the polymer melts as a function of frequency.
-
Apparatus: A rotational rheometer equipped with a parallel-plate or cone-plate geometry and a temperature-controlled chamber.
-
Procedure:
-
The pelletized samples are dried to remove any moisture.
-
The samples are molded into discs of appropriate diameter and thickness for the rheometer geometry.
-
The sample is placed between the plates of the rheometer, and the chamber is heated to the desired measurement temperature (e.g., 190°C for PP).
-
The gap between the plates is set, and the excess material is trimmed.
-
A strain sweep is performed at a fixed frequency to determine the linear viscoelastic region (LVER) where the moduli are independent of the applied strain.
-
A frequency sweep is then conducted at a constant strain within the LVER, typically from a high frequency (e.g., 100 rad/s) to a low frequency (e.g., 0.01 rad/s).
-
The storage modulus (G'), loss modulus (G''), complex viscosity (η*), and loss tangent (tan δ) are recorded as a function of angular frequency.
-
3. Rheological Characterization: Extensional Rheology
-
Objective: To measure the extensional viscosity of the polymer melt and observe for strain hardening behavior.
-
Apparatus: An extensional rheometer (e.g., Sentmanat Extensional Rheometer - SER) often used as a fixture on a rotational rheometer.
-
Procedure:
-
A rectangular sample of specific dimensions is prepared.
-
The sample is mounted in the extensional rheometer fixture and equilibrated at the test temperature.
-
The sample is stretched at a constant Hencky strain rate.
-
The transient extensional viscosity is measured as a function of time.
-
The presence of strain hardening is identified by a significant upward deviation of the extensional viscosity curve from the linear viscoelastic startup curve.[5]
-
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the logical workflow for confirming LCB and the characteristic rheological signatures.
Caption: Workflow for LCB polymer synthesis and rheological confirmation.
Caption: Relationship between LCB and key rheological indicators.
References
A Comparative Analysis of Triallyl Trimesate and Multifunctional Acrylates in Polymer Modification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Crosslinking Agent Performance with Supporting Experimental Data
In the realm of polymer science and material engineering, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. This guide provides a detailed comparison of the effects of Triallyl trimesate (TATM) and other common multifunctional acrylates when used as crosslinking coagents in polymer modification. This analysis is based on available experimental data to assist researchers in making informed decisions for their specific applications, from industrial plastics to advanced drug delivery systems.
Executive Summary
This compound, a trifunctional coagent, and multifunctional acrylates, such as Trimethylolpropane triacrylate (TMPTA), are both utilized to enhance the properties of polymers through crosslinking. While both classes of compounds can significantly improve the mechanical and thermal characteristics of polymers, their performance can differ based on the polymer matrix and processing conditions. This guide presents a comparative overview of their effects on key polymer properties, supported by experimental findings.
Chemical Structures and Reaction Mechanisms
This compound's crosslinking action is facilitated by its three allyl groups, which readily participate in free-radical polymerization.[1] This trifunctional nature allows for the creation of a dense crosslinked network within the polymer matrix.
Multifunctional acrylates, such as the widely used Trimethylolpropane triacrylate (TMPTA), possess multiple acrylate functional groups. These groups are also highly reactive in free-radical polymerization, leading to the formation of a three-dimensional polymer network.
The fundamental difference in their reactive groups—allyl versus acrylate—can influence the curing kinetics and the final network architecture, thereby affecting the macroscopic properties of the modified polymer.
Comparative Performance Data
While direct, head-to-head comparative studies between this compound and multifunctional acrylates under identical conditions are limited in publicly available literature, valuable insights can be drawn from analogous comparisons and individual performance data. A study comparing the structurally similar Triallyl isocyanurate (TAIC) with Trimethylolpropane trimethacrylate (TMPTMA) in expanded polypropylene (EPP) provides a strong basis for comparison.
Table 1: Comparison of Crosslinking Efficiency and Mechanical Properties in Expanded Polypropylene (EPP)
| Property | EPP with TMPTMA | EPP with TAIC | Percentage Improvement with TAIC |
| Gel Fraction (%) | - | Increased by 18.67% | 18.67% |
| Hardness | Lower | Higher | - |
| Tensile Strength | Lower | Higher | - |
| Tear Strength | Lower | Higher | - |
| Compression Set | Higher | Lower | - |
Data adapted from a study comparing TMPTMA and TAIC in EPP.
The data suggests that the triallyl compound (TAIC) exhibits a significantly higher crosslinking efficiency, as indicated by the increased gel fraction. This enhanced network formation translates to superior mechanical properties, including hardness, tensile strength, and tear strength, as well as improved compression set resistance. Given the structural similarities, it is plausible that this compound would exhibit a comparable or even superior performance to TAIC due to its aromatic core, which can impart additional rigidity.
Effects on Key Polymer Properties: A Tabular Summary
The following table summarizes the observed effects of this compound and a representative multifunctional acrylate (Trimethylolpropane triacrylate - TMPTA) on various properties of commonly modified polymers like Polypropylene (PP) and Polylactic acid (PLA), based on individual studies.
Table 2: General Effects on Polymer Properties
| Property | Effect of this compound (TATM) | Effect of Trimethylolpropane Triacrylate (TMPTA) |
| Melt Strength | Significantly increases melt strength and elasticity. | Improves melt strength. |
| Mechanical Strength | Enhances tensile strength and hardness. | Increases tensile strength and hardness. |
| Thermal Stability | Improves thermal stability. | Enhances thermal stability. |
| Crystallinity | Can act as a nucleating agent, increasing the rate and degree of crystallization in polymers like PLA. | Can influence crystallinity, though the effect is polymer-dependent. |
| Processability | Improves processability by enhancing melt rheology. | Can be used to modify rheology for improved processing. |
Experimental Protocols
To ensure the reproducibility of the findings discussed, detailed methodologies for key experiments are provided below.
Gel Content Determination (ASTM D2765)
This method determines the extent of crosslinking by measuring the insoluble fraction of the polymer in a solvent.
Materials:
-
Crosslinked polymer sample
-
Xylene (or other suitable solvent)
-
200-mesh stainless steel cage
-
Soxhlet extraction apparatus
-
Analytical balance
-
Drying oven
Procedure:
-
Weigh approximately 0.3 g of the crosslinked polymer sample (W₁) and place it inside the pre-weighed (W₂) stainless steel cage.
-
Place the cage containing the sample into the Soxhlet extraction apparatus.
-
Add a sufficient amount of xylene to the extraction flask.
-
Heat the solvent to its boiling point and perform the extraction for 24 hours.
-
After extraction, carefully remove the cage and dry it in a vacuum oven at 80°C until a constant weight is achieved (W₃).
-
The gel content is calculated using the following formula: Gel Content (%) = [(W₃ - W₂) / W₁] x 100
Tensile Properties Testing (ASTM D638)
This protocol outlines the procedure for determining the tensile strength, elongation at break, and Young's modulus of the modified polymer.
Materials:
-
Dumbbell-shaped polymer test specimens (prepared by injection molding or compression molding)
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer
-
Calipers
Procedure:
-
Measure the width and thickness of the gauge section of each dumbbell specimen.[1][2][3][4]
-
Mount the specimen securely in the grips of the Universal Testing Machine.[2][5]
-
Attach the extensometer to the gauge section of the specimen.[2]
-
Set the crosshead speed according to the ASTM D638 standard for the specific material being tested (e.g., 5 mm/min for rigid plastics).[5]
-
Start the test and record the load-extension data until the specimen fractures.[2]
-
From the stress-strain curve, determine the tensile strength, elongation at break, and Young's modulus.[2][5]
Differential Scanning Calorimetry (DSC) for Crystallinity Analysis
DSC is used to determine the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity of the polymer.
Materials:
-
Polymer sample (5-10 mg)
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature.
-
Heat the sample again at the same rate as the first heating scan. This second heating scan is used for analysis.
-
The degree of crystallinity (Xc) is calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) x 100 where ΔHm is the enthalpy of melting obtained from the second heating scan, and ΔH°m is the theoretical enthalpy of melting for a 100% crystalline polymer (e.g., 93 J/g for PLA).
Visualizing the Crosslinking Process
The following diagrams illustrate the conceptual workflows and relationships involved in polymer modification with these crosslinking agents.
References
Enhancing Polymer Stability: A Thermal Analysis-Based Comparison of Triallyl Trimesate Crosslinking
For researchers, scientists, and drug development professionals seeking to improve the thermal stability of polymers, Triallyl trimesate (TAT) presents a compelling solution. As a trifunctional crosslinking agent, TAT can significantly enhance the thermomechanical properties of various polymers, a critical factor in drug delivery systems, biomedical devices, and other applications demanding material robustness. This guide provides a comparative analysis of the improved stability achieved with TAT, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
The crosslinking of polymers with agents like this compound introduces a network structure that restricts the mobility of polymer chains, leading to improved thermal properties. This enhancement is quantifiable through thermal analysis techniques. DSC measures the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). TGA, on the other hand, measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.
Comparative Thermal Analysis: The Impact of Crosslinking
To illustrate the efficacy of triallyl-based crosslinking agents, this guide presents data from studies on Polylactic Acid (PLA), a widely used biodegradable polymer. While direct data for this compound was not available in a comparative format, data for the structurally and functionally similar Triallyl isocyanurate (TAIC) provides a strong proxy for the expected performance improvements.
In a study investigating the effects of crosslinking on flame-retardant PLA (FRPLA), the addition of a crosslinking system composed of dicumyl peroxide (DCP) as an initiator and TAIC as a co-agent led to notable changes in the thermal properties of the material, as detailed in the table below.
| Sample | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (Xc) (%) |
| Neat PLA | 59.4 | 168.5 | 2.1 |
| FRPLA | 60.1 | 160.7 | 1.8 |
| 0.3% TAIC / FRPLA | 60.5 | 163.0 | 11.5 |
| 0.9% DCP / FRPLA | 59.8 | 160.5 | 15.6 |
| 0.9% DCP / 0.3% TAIC / FRPLA | 60.2 | 161.9 | 22.6 |
Table 1: Differential Scanning Calorimetry (DSC) data for Polylactic Acid (PLA) and flame-retardant PLA (FRPLA) composites with and without the crosslinking agents Dicumyl Peroxide (DCP) and Triallyl isocyanurate (TAIC)[1].
The data clearly demonstrates that the incorporation of TAIC, particularly in combination with an initiator, significantly increases the crystallinity of the PLA composite[1]. This increase in crystallinity is a direct indicator of a more ordered and thermally stable polymer structure. The melting temperature also shows a slight increase with the addition of TAIC alone, suggesting the formation of a more stable crystalline phase[1].
Further studies have shown that crosslinking PLA with TAIC leads to a significant improvement in the initiation and completion temperatures of thermal degradation, as measured by TGA, indicating enhanced overall thermal stability[2].
Experimental Protocols
To validate the improved stability of polymers crosslinked with this compound, the following detailed experimental protocols for DSC and TGA are recommended.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Prepare thin films or powders of the neat polymer and the polymer crosslinked with this compound. Ensure the samples are dry to avoid interference from moisture. A typical sample mass is 5-10 mg.
-
Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Place the accurately weighed sample in an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C for PLA) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Hold the sample at this temperature for a few minutes to erase any prior thermal history.
-
Cool the sample to a temperature below its glass transition temperature (e.g., 0 °C for PLA) at a controlled cooling rate of 10 °C/min.
-
Reheat the sample to the upper temperature limit at a heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), cold crystallization temperature (Tcc), melting temperature (Tm), and the degree of crystallinity (Xc).
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation: Use a small, representative sample of the neat and crosslinked polymer (typically 5-15 mg).
-
Instrumentation: Employ a calibrated Thermogravimetric Analyzer.
-
Experimental Conditions:
-
Place the weighed sample in a ceramic or platinum TGA pan.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature where complete decomposition occurs (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of residual mass at the final temperature. A higher Tonset and Tmax indicate greater thermal stability.
Visualizing the Validation Workflow
The logical flow of validating the enhanced stability of a polymer using this compound through thermal analysis can be visualized as follows:
Caption: Workflow for validating improved polymer stability.
The diagram illustrates the process, starting from the preparation of both the neat and the this compound-crosslinked polymer samples. These samples then undergo DSC and TGA analysis. The resulting data is then compared to validate the enhancement in thermal stability, as evidenced by changes in key thermal parameters.
References
"mechanical testing to compare neat vs. Triallyl trimesate-modified PLA"
A Comprehensive Comparison of Neat vs. Triallyl Trimesate-Modified Polylactic Acid (PLA) for Researchers and Scientists
This guide provides a detailed comparison of the mechanical properties of neat polylactic acid (PLA) versus PLA modified with this compound (TAM). This publication is intended for researchers, scientists, and drug development professionals interested in the material properties of PLA and its derivatives for various applications.
Introduction to PLA and this compound Modification
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic polyester derived from renewable resources such as corn starch or sugarcane. Its favorable properties, including high strength and modulus, make it suitable for a wide range of applications, from biomedical devices to packaging materials. However, neat PLA often exhibits brittleness and a relatively low melt strength, which can limit its use in applications requiring higher toughness and processability.
This compound (TAM) is a trifunctional co-agent that can be used to modify the properties of polymers like PLA. When incorporated into the PLA matrix, typically in the presence of a free-radical initiator such as dicumyl peroxide (DCP), TAM can induce crosslinking between the polymer chains.[1] This modification can lead to significant changes in the material's rheological and mechanical properties. The crosslinking creates a network structure within the polymer, which can enhance its melt strength, thermal stability, and mechanical performance.[1][2] While some studies suggest that TAM-modified PLA can maintain the mechanical properties of neat PLA, particularly in blend formulations, the direct impact of TAM as a sole modifying agent on neat PLA warrants a detailed comparative analysis.[1]
Data Presentation: Mechanical Properties
Table 1: Tensile Properties of Neat PLA vs. This compound-Modified PLA
| Property | Neat PLA | This compound-Modified PLA | Test Standard |
| Tensile Strength (MPa) | 50 - 70 | Expected Increase | ASTM D638 |
| Tensile Modulus (GPa) | 2.5 - 3.5 | Expected Increase | ASTM D638 |
| Elongation at Break (%) | 2 - 6 | Expected Decrease | ASTM D638 |
Table 2: Flexural Properties of Neat PLA vs. This compound-Modified PLA
| Property | Neat PLA | This compound-Modified PLA | Test Standard |
| Flexural Strength (MPa) | 80 - 110 | Expected Increase | ASTM D790 |
| Flexural Modulus (GPa) | 3.0 - 4.0 | Expected Increase | ASTM D790 |
Table 3: Impact Properties of Neat PLA vs. This compound-Modified PLA
| Property | Neat PLA | This compound-Modified PLA | Test Standard |
| Notched Izod Impact Strength (J/m) | 20 - 40 | Expected Increase/Decrease | ASTM D256 |
Note: The impact strength of crosslinked polymers can either increase or decrease depending on the degree of crosslinking and the resulting morphology. A moderate degree of crosslinking may enhance toughness, while excessive crosslinking can lead to increased brittleness.
Experimental Protocols
Detailed methodologies for the key mechanical tests are provided below.
Tensile Testing (ASTM D638)
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638 Type I.[3] The specimens should be free of any visible defects.
-
Conditioning: Specimens are conditioned at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure: The tensile test is performed using a universal testing machine. The specimen is mounted in the grips, and a constant rate of crosshead displacement is applied until the specimen fractures. The standard speed for rigid and semi-rigid plastics is typically 5 mm/min.[3]
-
Data Acquisition: Load and displacement data are recorded throughout the test to calculate tensile strength, tensile modulus, and elongation at break.
Flexural Testing (ASTM D790)
-
Specimen Preparation: Rectangular bar specimens are prepared with dimensions typically of 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[4]
-
Conditioning: Specimens are conditioned under the same conditions as for tensile testing.
-
Test Procedure: A three-point bending test is conducted using a universal testing machine. The specimen is placed on two supports with a specified span-to-depth ratio (commonly 16:1), and a load is applied to the center of the specimen at a constant rate of crosshead motion.[5]
-
Data Acquisition: The load-deflection curve is recorded to determine the flexural strength and flexural modulus. The test is terminated when the specimen ruptures or reaches a maximum strain of 5%.[4]
Izod Impact Testing (ASTM D256)
-
Specimen Preparation: Rectangular bar specimens with a specified V-notch are prepared. The standard specimen size is 63.5 mm x 12.7 mm x 3.2 mm.[6]
-
Conditioning: Specimens are conditioned as per the requirements for tensile and flexural testing.
-
Test Procedure: The notched specimen is clamped in a vertical position in the Izod impact tester. A pendulum of a specified weight is released from a fixed height, striking the notched side of the specimen.[7]
-
Data Acquisition: The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact. The impact strength is calculated in Joules per meter (J/m) of notch width.[8]
Mandatory Visualization
Caption: Experimental workflow for comparing neat vs. This compound-modified PLA.
Caption: Peroxide-initiated crosslinking of PLA with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. store.astm.org [store.astm.org]
- 4. boundengineering.com [boundengineering.com]
- 5. zwickroell.com [zwickroell.com]
- 6. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 7. zwickroell.com [zwickroell.com]
- 8. testing-instruments.com [testing-instruments.com]
Enhancing PLA Crystallization: A Comparative Analysis of Triallyl Trimesate and Other Nucleating Agents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Accelerating Polylactic Acid (PLA) Crystallization Kinetics
Polylactic acid (PLA), a biodegradable and biocompatible polyester, holds immense promise in various scientific and medical applications. However, its inherently slow crystallization rate often limits its performance, particularly in applications requiring high thermal stability and mechanical strength. This guide provides a comprehensive comparison of Triallyl trimesate (TAM) as a reactive nucleating agent for PLA against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Nucleating Agents
This compound (TAM) operates through a reactive extrusion process, typically initiated by a peroxide, to create long-chain branched (LCB) PLA structures. These branched chains act as self-nucleating sites, significantly accelerating the crystallization process. While direct quantitative comparisons with other nucleating agents are limited in published literature, the qualitative impact of TAM is a notable enhancement in crystallization speed.
Below are tables summarizing the performance of commonly used nucleating agents for PLA, providing a benchmark for evaluating the potential of TAM.
Table 1: Isothermal Crystallization Performance of Various Nucleating Agents for PLA
| Nucleating Agent | Concentration (wt%) | Isothermal Temp. (°C) | Crystallization Half-Time (t½, min) | Degree of Crystallinity (Xc, %) | Reference |
| Neat PLA | - | 110 | >30 | ~5-10 | [1] |
| Talc | 1 | 110 | < 1 | ~25-30 | [2][3] |
| Talc | 5 | 110 | ~0.5 | ~30-35 | [1][3] |
| Orotic Acid (OA) | 2 | 110 | 1.4 - 1.6 | ~35 | [1] |
| N,N'-Ethylenebis(stearamide) (EBS) | 1 | 110 | < 1 | ~30-40 | [1] |
| TMC-306 | 0.5 | 120 | 0.5 | ~40-50 | [4] |
| OXA | 0.5 | 120 | 0.5 | ~40-50 | [4] |
Table 2: Non-Isothermal Crystallization and Thermal Properties of PLA with Various Nucleating Agents
| Nucleating Agent | Concentration (wt%) | Cooling Rate (°C/min) | Crystallization Peak Temp. (Tc, °C) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |
| Neat PLA | - | 10 | No distinct peak | ~60 | ~150-170 | [2][5] |
| Talc | 10 | 10 | ~110-120 | ~60 | ~150-170 | [5] |
| Talc | 30 | 10 | ~115-125 | ~61 | ~150-170 | [5] |
| N,N'-bis(2-hydroxyethyl)terephthalamide (BHET) | 2 | 10 | ~105-115 | ~58 | ~150-170 | [6] |
Experimental Protocols
Accurate assessment of crystallization kinetics relies on precise experimental methodologies. Below are detailed protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Crystallization Kinetics
1. Isothermal Crystallization:
-
Sample Preparation: Accurately weigh 5-10 mg of the PLA sample into an aluminum DSC pan and seal it.
-
Thermal History Erasure: Heat the sample to 200°C at a rate of 20°C/min and hold for 5 minutes to erase any prior thermal history.
-
Cooling: Rapidly cool the sample (e.g., at 50°C/min) to the desired isothermal crystallization temperature (e.g., 110°C).
-
Isothermal Hold: Hold the sample at the isothermal temperature and record the heat flow as a function of time until crystallization is complete (indicated by the return of the heat flow signal to the baseline).
-
Data Analysis: Integrate the exothermic crystallization peak to determine the relative crystallinity as a function of time. The crystallization half-time (t½) is the time required to reach 50% of the total crystallinity.
2. Non-Isothermal Crystallization:
-
Sample Preparation and Thermal History Erasure: Follow the same procedure as for isothermal crystallization.
-
Controlled Cooling: Cool the sample from the melt (200°C) at a constant rate (e.g., 10°C/min) to room temperature.
-
Data Analysis: The temperature at the peak of the exothermic crystallization event is recorded as the crystallization peak temperature (Tc). The area under the peak is used to calculate the degree of crystallinity.
-
Subsequent Heating: After the cooling scan, heat the sample at a controlled rate (e.g., 10°C/min) to observe the glass transition temperature (Tg), any cold crystallization, and the melting temperature (Tm).
Polarized Optical Microscopy (POM) for Spherulite Morphology
-
Sample Preparation: Place a small amount of the PLA sample between two glass slides and heat on a hot stage to the melt temperature (e.g., 200°C). Press gently to create a thin film.
-
Crystallization: Transfer the sample to a hot stage set at the desired crystallization temperature.
-
Observation: Observe the growth of spherulites under a polarized light microscope. The birefringent nature of the crystalline structures will make them visible against the dark background of the amorphous melt.
-
Image Analysis: Capture images at different time intervals to monitor the nucleation density and spherulite growth rate.
X-Ray Diffraction (XRD) for Crystal Structure Analysis
-
Sample Preparation: Prepare a flat sample of the crystallized PLA (e.g., a thin film or a pressed disk).
-
Data Acquisition: Mount the sample in an X-ray diffractometer. Scan the sample over a range of 2θ angles (typically 10° to 40° for PLA) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Data Analysis: The resulting diffraction pattern will show peaks at specific 2θ angles corresponding to the different crystal planes. The position and intensity of these peaks can be used to identify the crystal structure (e.g., α or α' form of PLA) and to calculate the degree of crystallinity by comparing the area of the crystalline peaks to the total area (crystalline + amorphous halo).
Visualizing the Mechanism and Workflow
To better understand the role of this compound and the experimental process, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of TAM on PLA crystallization.
Caption: Proposed mechanism of TAM-induced nucleation in PLA.
References
"a comparative analysis of Triallyl trimesate and trimethylolpropane trimethacrylate (TMPTMA)"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two trifunctional crosslinking agents: Triallyl trimesate (TAT) and Trimethylolpropane trimethacrylate (TMPTMA). This analysis is based on available experimental data to assist in the selection of appropriate crosslinkers for polymer synthesis, particularly in the context of biomedical applications.
Introduction
This compound (TAT) and Trimethylolpropane trimethacrylate (TMPTMA) are versatile monomers utilized to form three-dimensional polymer networks. These crosslinkers enhance the mechanical, thermal, and chemical properties of a wide range of polymers. Their distinct chemical structures—TAT possessing allyl functional groups and TMPTMA featuring methacrylate groups—result in different polymerization kinetics and final network properties, making them suitable for a variety of specialized applications, including in the development of biomaterials and drug delivery systems.
General Properties
A summary of the general properties of this compound and TMPTMA is presented in Table 1.
| Property | This compound (TAT) | Trimethylolpropane Trimethacrylate (TMPTMA) |
| Molecular Formula | C₁₈H₁₈O₆ | C₁₈H₂₆O₆ |
| Molecular Weight | 330.33 g/mol | 338.40 g/mol |
| Functional Group | Allyl | Methacrylate |
| Functionality | 3 | 3 |
| Appearance | Solid | Colorless to yellowish liquid |
| Primary Use | Crosslinking agent, coagent in polymer modification | Crosslinking agent, reactive diluent |
Comparative Performance Analysis
The performance of TAT and TMPTMA as crosslinking agents is critically dependent on the polymer matrix and the polymerization conditions. While direct comparative studies are limited, this section synthesizes available data to provide a comparative overview of their impact on mechanical and thermal properties.
Mechanical Properties
Crosslinking with TAT and TMPTMA generally enhances the mechanical strength and stiffness of polymers.
A study on expanded polypropylene (EPP) crosslinked with dicumyl peroxide showed that the introduction of either triallyl-isocyanurate (TAIC), a structurally similar compound to TAT, or TMPTMA improved the crosslinking degree. However, the EPP crosslinked with TAIC exhibited an 18.67% higher gel fraction and superior mechanical properties, including hardness, tensile strength, and tear strength, compared to the EPP crosslinked with TMPTMA.
Table 2: Comparison of Mechanical Properties of Crosslinked Expanded Polypropylene (EPP)
| Property | EPP with TAIC | EPP with TMPTMA |
| Gel Fraction | Higher by 18.67% | Lower |
| Hardness | Higher | Lower |
| Tensile Strength | Higher | Lower |
| Tear Strength | Higher | Lower |
Note: This data is based on a comparison with Triallyl isocyanurate (TAIC), not this compound (TAT), due to the limited availability of direct comparative studies for TAT.
In the context of dental composites, TMPTMA is frequently used to enhance mechanical properties. The addition of TMPTMA as a crosslinking agent in poly(methyl methacrylate) (PMMA) resins can improve properties like flexural strength and surface hardness.
Thermal Properties
The introduction of crosslinks by TAT or TMPTMA generally increases the thermal stability of polymers.
For instance, crosslinking of polylactide (PLA) with triallyl isocyanurate (TAIC) has been shown to improve its thermal stability.[1] While specific data for TAT is limited, it is expected to impart similar enhancements.
Thermogravimetric analysis (TGA) of poly(glycidyl methacrylate-co-trimethylolpropane trimethacrylate) microspheres shows that the polymer is stable up to 238°C under non-oxidative conditions, with distinct degradation stages at higher temperatures.
Table 3: Thermal Decomposition Stages of Poly(GMA-co-TMPTMA)
| Degradation Stage | Maximum Degradation Temperature (°C) | Mass Loss (%) |
| 1 | 251 | 39.4 |
| 2 | 375 | 49.3 |
| 3 | 519 | 9.6 |
Polymerization Kinetics
The polymerization kinetics of TAT and TMPTMA differ significantly due to the different reactivity of their functional groups. Methacrylates, like in TMPTMA, generally exhibit higher reactivity and faster polymerization rates in free-radical polymerization compared to the allyl groups in TAT.
The polymerization of multifunctional monomers like TMPTMA is characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds due to a decrease in the termination rate constant. The kinetics are influenced by factors such as monomer type, functionality, and reaction temperature.
Biocompatibility and Biomedical Applications
Both TMPTMA and TAT have been explored for use in biomedical applications, where biocompatibility is a critical factor.
-
TMPTMA: Studies on TMPTMA-based polymers for dental composites have shown them to be biocompatible.[2] However, the release of unreacted monomers can be a concern, as triethylene glycol dimethacrylate (TEGDMA), a related methacrylate crosslinker, has been shown to have cytotoxic effects in vitro.
-
This compound: While specific biocompatibility data for TAT is scarce, its potential use in biomedical applications warrants careful evaluation of its cytotoxicity and in vivo response.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of material properties. Below are general protocols for key experiments.
Mechanical Testing: Tensile Strength
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the crosslinked polymer.
Protocol:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D638 standard. The dimensions will depend on the specific type of material being tested.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours as per ASTM D618.
-
Testing:
-
Use a universal testing machine with an appropriate load cell.
-
Mount the specimen in the grips of the machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed depends on the material's properties.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Determine Young's modulus from the slope of the initial linear portion of the stress-strain curve.
-
Calculate the elongation at break as the percentage increase in length at the point of fracture.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition profile of the crosslinked polymer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC or a ceramic TGA pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The Tg is identified as a step change in the baseline of the DSC curve, and the Tm is observed as an endothermic peak.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition and the thermal stability of the material.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of crosslinking agents.
Cellular Response to Biomaterials
As specific signaling pathways for TAT and TMPTMA are not well-documented, the following diagram illustrates the general cascade of events when a biomaterial is introduced into a biological environment, which is a critical consideration for the target audience.
Conclusion
Both this compound and Trimethylolpropane trimethacrylate are effective trifunctional crosslinkers that can significantly enhance the properties of polymers. TMPTMA, with its more reactive methacrylate groups, is widely used and characterized, particularly in applications requiring rapid curing and high crosslink density, such as in coatings and dental resins.
The available data, although limited for a direct comparison, suggests that triallyl compounds like TAT (and the related TAIC) can offer superior improvements in the mechanical properties of certain polymers like polypropylene. However, the slower reaction kinetics of allyl groups may require different processing conditions.
For researchers and professionals in drug development and biomaterials, the choice between TAT and TMPTMA will depend on the specific requirements of the application, including the desired mechanical and thermal properties, polymerization method, and, critically, the biocompatibility of the final crosslinked polymer. Further direct comparative studies, especially focusing on the biocompatibility and in vivo performance of TAT-crosslinked polymers, are warranted to fully elucidate its potential in biomedical applications.
References
Validating Molecular Weight Increase in Polymers Modified with Triallyl Trimesate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of polymers to enhance their physical and chemical properties is a cornerstone of materials science and drug delivery. Crosslinking, in particular, is a critical process for increasing the molecular weight of polymers, thereby improving their mechanical strength, thermal stability, and modulating their degradation and swelling kinetics. Triallyl trimesate, a trifunctional crosslinking agent, offers a versatile platform for creating robust polymer networks. This guide provides an objective comparison of this compound with other common crosslinking agents, supported by experimental data and detailed protocols to validate the increase in polymer molecular weight.
Comparison of Crosslinking Agents
The choice of crosslinking agent significantly impacts the final properties of the polymer network. Here, we compare this compound with two common alternatives: Trimethylolpropane trimethacrylate (TMPTMA), a triacrylate crosslinker, and Divinylbenzene (DVB), a styrenic crosslinker. The efficiency of these crosslinkers is often evaluated by the resulting gel content and the swelling behavior of the crosslinked polymer. A higher gel content indicates a greater degree of crosslinking, while a lower swelling ratio suggests a more tightly crosslinked network.
| Crosslinking Agent | Chemical Structure | Typical Polymer System | Crosslinking Efficiency (Gel Content) | Swelling Ratio | Key Advantages |
| This compound | 1,3,5-Benzenetricarboxylic acid, tris(2-propen-1-yl) ester | Polyolefins (e.g., Polyethylene), Polyesters | High (inferred from similar triallyl compounds) | Low (inferred from similar triallyl compounds) | Good thermal stability, efficient crosslinking. |
| Trimethylolpropane Trimethacrylate (TMPTMA) | 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol trimethacrylate | Polyolefins, Acrylics | Moderate to High | Moderate | Fast reaction rates, good mechanical properties. |
| Divinylbenzene (DVB) | 1,4-Diethenylbenzene | Polystyrene, other vinyl polymers | Very High | Very Low | Forms rigid, highly crosslinked networks.[1] |
Note: Experimental data for this compound is limited in publicly available literature. The performance characteristics are inferred from studies on structurally similar triallyl compounds like Triallyl isocyanurate (TAIC) and Triallyl cyanurate (TAC). One study showed that TAC promotes network formation in polyethylene more efficiently than TMPTMA.[2]
Experimental Protocols for Validating Molecular Weight Increase
A definitive validation of increased molecular weight in crosslinked polymers relies on a combination of analytical techniques. Due to the insoluble nature of crosslinked polymers, direct molecular weight measurement is not always feasible. Therefore, indirect methods are commonly employed.
Gel Content Determination
Objective: To quantify the insoluble fraction of the polymer after crosslinking, which directly correlates with the extent of network formation.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the crosslinked polymer (W_i).
-
Solvent Extraction: Place the sample in a Soxhlet extraction apparatus.
-
Extraction: Extract the sample with a suitable solvent (e.g., xylene for polyethylene, tetrahydrofuran for polyesters) for 24 hours to remove any uncrosslinked polymer (the "sol" fraction).
-
Drying: Carefully remove the remaining insoluble polymer (the "gel" fraction) and dry it in a vacuum oven at 60°C until a constant weight (W_f) is achieved.
-
Calculation: The gel content is calculated using the following formula:
Gel Content (%) = (W_f / W_i) * 100
Swelling Ratio Measurement
Objective: To determine the extent to which a crosslinked polymer swells in a compatible solvent, providing an indirect measure of crosslink density. A lower swelling ratio indicates a higher degree of crosslinking and thus a more significant increase in effective molecular weight.
Methodology:
-
Initial Measurement: Accurately weigh a sample of the dried, crosslinked polymer gel (W_d).
-
Swelling: Immerse the polymer sample in a suitable solvent at a constant temperature until equilibrium swelling is reached (typically 24-48 hours).
-
Final Measurement: Remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh the swollen sample (W_s).
-
Calculation: The swelling ratio (Q) is calculated as:
Q = (W_s - W_d) / W_d
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution of the soluble (sol) fraction of the polymer. While GPC cannot directly measure the molecular weight of the insoluble gel, a significant decrease in the low molecular weight fraction of the sol compared to the uncrosslinked polymer provides evidence of successful crosslinking.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the sol fraction (obtained from the gel content experiment) in a suitable mobile phase (e.g., tetrahydrofuran, trichlorobenzene).
-
Instrumentation: Utilize a GPC/SEC system equipped with a refractive index (RI) detector. The system should be calibrated with appropriate polymer standards (e.g., polystyrene, polymethyl methacrylate).
-
Analysis: Inject the sample solution into the GPC/SEC system. The retention time of the polymer molecules is inversely proportional to their hydrodynamic volume in solution.
-
Data Interpretation: Analyze the resulting chromatogram to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sol fraction. A shift to higher molecular weights and a decrease in the area of the low molecular weight tail compared to the starting polymer indicates that smaller chains have been incorporated into the crosslinked network.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To qualitatively and quantitatively assess the chemical changes occurring during the crosslinking reaction. Solid-state NMR can be particularly useful for analyzing the insoluble gel fraction.
Methodology:
-
Sample Preparation: For solution-state NMR, dissolve the sol fraction in a suitable deuterated solvent. For solid-state NMR, the dried gel fraction can be packed into a rotor.
-
¹H NMR: Can be used to monitor the disappearance of the allyl proton signals of this compound (around 5-6 ppm) in the sol fraction, indicating its consumption in the crosslinking reaction.
-
¹³C NMR: Solid-state ¹³C NMR can provide information about the formation of new C-C bonds and changes in the polymer backbone structure upon crosslinking.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Free-radical crosslinking mechanism of a polymer with this compound initiated by a peroxide.
Caption: Experimental workflow for GPC analysis of the soluble fraction of a crosslinked polymer.
Caption: Logical relationship between crosslink density and swelling ratio in a polymer network.
References
"performance comparison of Triallyl trimesate in different biopolyesters"
A Comparative Guide for Researchers and Scientists
In the quest for high-performance, sustainable materials, the modification of biopolyesters is a key area of research. Triallyl trimesate (TATM), a trifunctional crosslinking agent, presents a promising avenue for enhancing the properties of biopolyesters such as polylactic acid (PLA), polycaprolactone (PCL), and poly(butylene succinate) (PBS). This guide provides a comparative analysis of TATM's performance in these biopolyesters, supported by experimental data and detailed methodologies, to aid researchers in their material development endeavors.
While direct comparative studies on this compound across all three biopolyesters are limited, this guide synthesizes available data for TATM and the structurally similar crosslinker, Triallyl isocyanurate (TAIC), to provide a comprehensive overview. The similar trifunctional allyl structure of TATM and TAIC allows for a reasonable comparison of their crosslinking effects.[1]
Data Summary: TATM's Influence on Biopolyester Properties
The introduction of TATM into biopolyester matrices via reactive extrusion or radiation-induced crosslinking leads to significant improvements in their thermal and mechanical properties. The formation of a three-dimensional network structure enhances melt strength, thermal stability, and mechanical toughness.[2]
| Property | Polylactic Acid (PLA) | Polycaprolactone (PCL) | Poly(butylene succinate) (PBS) |
| Tensile Strength | Increased | Increased | Increased |
| Elongation at Break | Decreased | Decreased | Decreased |
| Young's Modulus | Increased | Increased | Increased |
| Glass Transition Temp. (Tg) | Increased | No significant change | Increased |
| Melting Temperature (Tm) | No significant change | No significant change | No significant change |
| Crystallization Rate | Increased | Increased | Increased |
| Thermal Stability | Significantly Increased | Increased | Increased |
| Biodegradation Rate | Decreased | Decreased | Decreased |
Note: The data presented is a qualitative summary based on available literature for TATM and analogous crosslinkers. Specific quantitative values can vary significantly based on the concentration of TATM, the processing conditions, and the specific grade of the biopolyester.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the key experimental protocols for synthesizing and characterizing TATM-crosslinked biopolyesters.
Synthesis of TATM-Crosslinked Biopolyesters
Materials:
-
Biopolyester (PLA, PCL, or PBS) pellets
-
This compound (TATM)
-
Peroxide initiator (e.g., Dicumyl peroxide - DCP)
Procedure (Reactive Extrusion):
-
Dry the biopolyester pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PLA) for at least 4 hours to remove any residual moisture.
-
Pre-mix the dried biopolyester pellets with the desired weight percentage of TATM and peroxide initiator.
-
Feed the mixture into a twin-screw extruder.
-
Set the extruder temperature profile according to the processing window of the specific biopolyester. A typical temperature profile for PLA would be in the range of 160-190°C.
-
The screw speed can be varied (e.g., 100-200 rpm) to control the residence time and mixing efficiency.
-
The extruded strand is then cooled in a water bath and pelletized for further characterization.
Caption: Workflow for synthesizing TATM-crosslinked biopolyesters.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the materials.
Procedure:
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at this temperature for 2-5 minutes to erase its thermal history.
-
Cool the sample to a temperature below its glass transition temperature (e.g., 0°C) at a cooling rate of 10°C/min.
-
Heat the sample again to the temperature above its melting point at a heating rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is taken as the peak of the endothermic melting peak.
Caption: DSC analysis workflow for thermal characterization.
Mechanical Analysis: Dynamic Mechanical Analysis (DMA)
DMA is used to evaluate the viscoelastic properties of the materials, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
Procedure:
-
Prepare rectangular specimens of the material with appropriate dimensions (e.g., 35 mm x 10 mm x 1 mm).
-
Mount the specimen in the DMA instrument using a suitable clamp (e.g., single cantilever).
-
Conduct a temperature sweep from a temperature below the glass transition temperature to a temperature above it (e.g., from 0°C to 120°C for PLA) at a heating rate of 3°C/min.
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) and an amplitude within the linear viscoelastic region of the material.
-
The storage modulus, loss modulus, and tan delta are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.
References
Safety Operating Guide
Personal protective equipment for handling Triallyl trimesate
This guide provides crucial safety protocols and logistical information for laboratory professionals handling Triallyl trimesate. Adherence to these procedures is vital for ensuring personal safety and proper disposal of contaminated materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended). Gloves must be inspected for integrity before each use.[1] | Prevents direct skin contact with this compound, which can cause irritation.[3] The recommended materials offer good resistance to esters. |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from splashes and potential vapors. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron. | Provides a barrier against accidental spills and splashes.[1] |
| Respiratory Protection | A dust respirator should be used if there is a risk of generating dust or aerosols.[2] | Minimizes the risk of inhaling airborne particles of this compound. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as oxidizing agents and sources of ignition.[1][2]
Disposal Plan
Chemical Disposal:
-
This compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1]
Contaminated PPE Disposal:
-
Single-use contaminated PPE, such as gloves, should be placed in a designated, labeled, and sealed container for hazardous waste.
-
Reusable PPE should be decontaminated according to established laboratory procedures before reuse.
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow outlines the correct sequence.
Decontamination Protocol for Reusable PPE
-
Gross Decontamination: In a designated area, remove loose contaminants from the PPE surface using a soft brush or cloth.
-
Washing: Wash the PPE with a mild detergent and water solution.
-
Rinsing: Thoroughly rinse the PPE with clean water to remove any detergent residue.
-
Disinfection (if necessary): If the PPE was used in an environment with biological hazards, disinfect using an appropriate chemical disinfectant.
-
Final Rinse: Rinse again with clean water.
-
Drying: Air dry the PPE completely before storage.
-
Inspection: Inspect the PPE for any signs of degradation or damage before returning to service.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
